SCH-34826
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
934969-67-2 |
|---|---|
Molekularformel |
C27H34N2O7 |
Molekulargewicht |
498.6 g/mol |
IUPAC-Name |
3-[[(2S)-2-[[(2S)-1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-1-oxo-3-phenylpropan-2-yl]amino]-3-phenylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C27H34N2O7/c1-27(2)35-18-21(36-27)17-34-26(33)23(16-20-11-7-4-8-12-20)29-22(15-19-9-5-3-6-10-19)25(32)28-14-13-24(30)31/h3-12,21-23,29H,13-18H2,1-2H3,(H,28,32)(H,30,31)/t21?,22-,23-/m0/s1 |
InChI-Schlüssel |
GWLFRMJMKXSMSR-KXNJDZORSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Core Mechanism of Action of SCH-34826: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH-34826 is an orally active prodrug that, upon in vivo biotransformation, yields its potent and active metabolite, SCH-32615. The primary mechanism of action of this compound lies in the selective inhibition of the neutral endopeptidase (NEP), also known as neprilysin or enkephalinase (EC 3.4.24.11). This inhibition leads to the potentiation of the physiological effects of several endogenous peptides that are substrates for NEP, most notably enkephalins and atrial natriuretic peptide (ANP). This guide provides a detailed exploration of the molecular interactions, signaling pathways, and pharmacological effects that define the mechanism of action of this compound.
Mechanism of Action: From Prodrug to Potent Inhibitor
This compound is designed as a prodrug to enhance oral bioavailability. Following oral administration, it is readily absorbed and subsequently de-esterified in the body to form the active diacid, SCH-32615.[1] It is SCH-32615 that directly interacts with and inhibits the neutral endopeptidase enzyme.
NEP is a zinc-dependent metalloprotease located on the cell surface of various tissues, including the brain, kidneys, lungs, and cardiovascular system. Its primary function is the degradation and inactivation of a variety of signaling peptides. By inhibiting NEP, SCH-32615 effectively increases the local concentrations and prolongs the half-life of these peptides, thereby amplifying their downstream effects.[2][3]
Signaling Pathway of NEP Inhibition
Caption: Prodrug conversion and NEP inhibition by this compound.
Quantitative Data
The inhibitory potency of the active metabolite, SCH-32615, and the in vivo efficacy of the prodrug, this compound, have been quantified in various preclinical studies.
In Vitro Enzyme Inhibition
| Compound | Enzyme | Substrate | Ki (nM) | Reference |
| SCH-32615 | Enkephalinase (NEP) | Met5-enkephalin | 19.5 ± 0.9 | [1] |
In Vivo Analgesic Activity
| Compound | Animal Model | Test | Route | ED50 / MED | Reference |
| This compound | Mouse | D-Ala2-Met5-enkephalinamide Potentiation | p.o. | ED50 = 5.3 mg/kg | [1] |
| This compound | Rat | D-Ala2-Met5-enkephalinamide Potentiation | p.o. | MED = 1 mg/kg | [1] |
| This compound | Mouse | Low Temperature Hot-Plate Test | p.o. | MED = 30 mg/kg | [1] |
| This compound | Mouse | Acetic Acid-Induced Writhing Test | p.o. | MED = 30 mg/kg | [1] |
| This compound | Rat | Stress-Induced Analgesia Test | p.o. | MED = 10 mg/kg | [1] |
| This compound | Rat | Modified Rat Yeast-Paw Test | p.o. | MED = 100 mg/kg | [1] |
| SCH-32615 | Mouse | D-Ala2-Met5-enkephalinamide Potentiation | s.c. | ED50 = 1.4 ng/kg | [1] |
ED50: Median Effective Dose; MED: Minimal Effective Dose
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Neutral Endopeptidase (NEP) Inhibition Assay (Fluorometric)
This protocol describes a method to determine the inhibitory constant (Ki) of a compound against NEP.
Caption: Workflow for NEP inhibition assay.
Materials:
-
Purified Neutral Endopeptidase (NEP)
-
Fluorogenic NEP substrate (e.g., Abz-GGFLRRV-EDDnp)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
SCH-32615 (test inhibitor)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of SCH-32615 in assay buffer.
-
In a 96-well plate, add assay buffer, the NEP enzyme solution, and the different concentrations of SCH-32615. Include wells with no inhibitor (enzyme activity control) and wells with no enzyme (background control).
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding the fluorogenic NEP substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the increase in fluorescence intensity over time (kinetic mode) at appropriate excitation and emission wavelengths for the chosen substrate.
-
Calculate the initial reaction velocities from the linear portion of the fluorescence curves.
-
Determine the percent inhibition for each concentration of SCH-32615 relative to the enzyme activity control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Km of the substrate for NEP.
D-Ala2-Met5-enkephalinamide (DAME) Potentiation Test in Mice
This assay evaluates the ability of this compound to enhance the analgesic effect of a sub-analgesic dose of a stable enkephalin analog.
Caption: Workflow for DAME potentiation test.
Materials:
-
Male mice
-
This compound
-
D-Ala2-Met5-enkephalinamide (DAME)
-
Vehicle for oral administration
-
Tail-flick analgesia meter
Procedure:
-
Fast mice overnight with free access to water.
-
Administer this compound or vehicle orally at various doses to different groups of mice.
-
Thirty minutes after oral administration, inject a sub-analgesic dose of DAME intravenously.
-
At a predetermined time after DAME injection (e.g., 5-15 minutes), assess the analgesic response using the tail-flick test.
-
The tail-flick test involves applying a focused beam of radiant heat to the mouse's tail and measuring the time it takes for the mouse to flick its tail away from the heat source.
-
A cut-off time is established to prevent tissue damage.
-
The potentiation of analgesia is determined by a significant increase in the tail-flick latency in the this compound treated groups compared to the vehicle-treated group.
Rat Stress-Induced Analgesia Test (Forced Swim Test)
This model assesses the analgesic effect of this compound in a state of stress-induced hypoalgesia.
Materials:
-
Male rats
-
This compound
-
Vehicle for oral administration
-
Cylinder for forced swimming (e.g., 50 cm height, 20 cm diameter)
-
Water at a controlled temperature (e.g., 23-25°C)
-
Analgesia testing apparatus (e.g., tail-flick meter or hot plate)
Procedure:
-
Administer this compound or vehicle orally to different groups of rats.
-
At a set time after drug administration, subject the rats to a forced swim stress. This involves placing the rat in a cylinder filled with water to a depth where the rat cannot touch the bottom with its tail or feet.[4]
-
The duration of the forced swim is typically 15 minutes for the initial session.[4]
-
Immediately after the swim session, remove the rat, dry it, and assess the nociceptive threshold using a standard analgesic test like the tail-flick or hot-plate test.
-
An increase in the pain threshold (latency to response) in the this compound treated group compared to the vehicle group indicates a potentiation of the stress-induced analgesic effect.[1]
Acetic Acid-Induced Writhing Test in Mice
This test evaluates the peripheral analgesic activity of a compound by measuring the reduction in visceral pain responses.
Materials:
-
Male mice
-
This compound
-
Vehicle for oral administration
-
0.6% acetic acid solution
Procedure:
-
Administer this compound or vehicle orally to different groups of mice.
-
After a predetermined absorption time (e.g., 30-60 minutes), inject a 0.6% solution of acetic acid intraperitoneally.
-
Immediately after the acetic acid injection, place each mouse in an individual observation chamber.
-
Count the number of "writhes" (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) for a set period, typically 15-20 minutes.
-
A significant reduction in the number of writhes in the this compound treated groups compared to the vehicle group indicates an analgesic effect.[1]
Conclusion
The mechanism of action of this compound is well-defined, operating through its active metabolite SCH-32615 to inhibit neutral endopeptidase. This leads to an amplification of the effects of endogenous peptides, particularly enkephalins and atrial natriuretic peptide, resulting in potent analgesic and cardiovascular activities. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and professionals in the field of drug development.
References
Enkephalinase Inhibition by SCH-34826: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of SCH-34826, a potent and selective enkephalinase inhibitor. The document details the molecular interactions, quantitative inhibitory data, experimental methodologies, and the resulting physiological effects of this compound.
Core Mechanism of Action
This compound is an orally active prodrug that undergoes in vivo de-esterification to its active metabolite, SCH-32615 ((S)-N-[N-[1-carboxy-2-phenylethyl]-L-phenylalanyl]-β-alanine).[1] SCH-32615 is a potent and highly selective inhibitor of the enzyme Neutral Endopeptidase (NEP), also known as enkephalinase (EC 3.4.24.11).[1][2]
Enkephalinase is a zinc-dependent metalloprotease responsible for the degradation of several endogenous peptides, most notably the enkephalins (Met-enkephalin and Leu-enkephalin).[1][3] These enkephalins are endogenous opioid peptides that play a crucial role in pain modulation and other physiological processes.[3] By inhibiting enkephalinase, SCH-32615 prevents the breakdown of enkephalins, leading to an increase in their synaptic concentration and a potentiation of their natural analgesic effects.[1] The analgesic effects of this compound are reversible by the opioid antagonist naloxone, confirming their mediation through opioid receptors.[1]
Quantitative Inhibitory Data
The inhibitory potency and selectivity of the active metabolite, SCH-32615, have been quantified against enkephalinase and other peptidases. This data highlights the specific nature of its enzymatic inhibition.
| Enzyme | Inhibitor | Substrate | Ki (nM) | Other Inhibition Data |
| Enkephalinase (Neutral Endopeptidase) | SCH-32615 | Met5-enkephalin | 19.5 ± 0.9 | - |
| Aminopeptidase | SCH-32615 | Met5-enkephalin | - | No inhibition up to 10 µM |
| Diaminopeptidase III | SCH-32615 | Met5-enkephalin | - | No inhibition up to 10 µM |
| Angiotensin Converting Enzyme (ACE) | SCH-32615 | - | - | No inhibition up to 10 µM |
Experimental Protocols
In Vitro Enkephalinase Inhibition Assay
A standard method to determine the inhibitory constant (Ki) of a compound against enkephalinase involves monitoring the degradation of a radiolabeled enkephalin substrate.
Objective: To quantify the inhibitory potency of SCH-32615 against enkephalinase.
Materials:
-
Isolated enkephalinase enzyme preparation
-
SCH-32615 (test inhibitor)
-
[3H-Tyr1, D-Ala2]Leucine-enkephalin (radiolabeled substrate)
-
Tris-HCl buffer (pH 7.4)
-
Quenching solution (e.g., 0.1 M HCl)
-
Scintillation cocktail and counter
Procedure:
-
Enzyme Preparation: A partially purified preparation of enkephalinase is obtained from a suitable biological source, such as rat brain tissue.
-
Reaction Mixture Preparation: A series of reaction tubes are prepared containing the Tris-HCl buffer, the radiolabeled substrate at a fixed concentration, and varying concentrations of the inhibitor, SCH-32615. Control tubes with no inhibitor are also prepared.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the enkephalinase preparation to the reaction tubes.
-
Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 37°C) for a specific period during which the enzyme is in its linear reaction phase.
-
Termination of Reaction: The reaction is stopped by the addition of a quenching solution.
-
Separation of Substrate and Product: The undegraded radiolabeled substrate is separated from the radiolabeled product (e.g., [3H]Tyr-D-Ala-Gly) using a method such as column chromatography or selective adsorption.
-
Quantification: The amount of radioactivity in the product fraction is measured using a liquid scintillation counter.
-
Data Analysis: The rate of substrate degradation is calculated for each inhibitor concentration. The inhibitory constant (Ki) is then determined by fitting the data to the appropriate enzyme inhibition kinetic models, such as the Cheng-Prusoff equation.
In Vivo Analgesia Assessment (Mouse Hot-Plate Test)
This protocol is a common method to evaluate the analgesic effects of compounds in animal models.
Objective: To determine the in vivo analgesic efficacy of orally administered this compound.
Materials:
-
Male ICR mice
-
This compound
-
Vehicle (e.g., water or saline)
-
Hot-plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C)
Procedure:
-
Animal Acclimation: Mice are acclimated to the laboratory environment and the experimental setup.
-
Baseline Latency Measurement: Each mouse is placed on the hot-plate, and the time until a nociceptive response (e.g., licking a paw or jumping) is recorded as the baseline latency. A cut-off time is established to prevent tissue damage.
-
Drug Administration: this compound is administered orally (p.o.) at various doses to different groups of mice. A control group receives the vehicle.
-
Post-Dosing Latency Measurement: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), the hot-plate latency is measured again for each mouse.
-
Data Analysis: The analgesic effect is typically expressed as the percentage of maximal possible effect (% MPE), calculated using the formula: % MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. The dose required to produce a 50% effect (ED50) can be determined from the dose-response curve.
Visualizations
Signaling Pathway of Enkephalinase Inhibition
Caption: Enkephalin signaling pathway and the inhibitory action of SCH-32615.
Experimental Workflow for In Vivo Analgesia Testing
Caption: Workflow for evaluating the in vivo analgesic effects of this compound.
Logical Relationship of this compound Mechanism
Caption: Logical flow of this compound's mechanism of action leading to analgesia.
References
- 1. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of SCH 34826, an orally active enkephalinase inhibitor analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enkephalin degrading enzymes: metalloproteases with high potential for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise and Stall of a Neprilysin Inhibitor: A Technical History of SCH-34826
Kenilworth, NJ - In the landscape of cardiovascular and analgesic drug discovery, the late 1980s and early 1990s saw significant interest in the therapeutic potential of inhibiting neutral endopeptidase (NEP), also known as neprilysin or enkephalinase. This enzyme plays a crucial role in the degradation of several endogenous vasoactive and analgesic peptides, including atrial natriuretic peptide (ANP) and enkephalins. Schering-Plough Corporation, a legacy pharmaceutical company, was at the forefront of this research with their development of SCH-34826, an orally active prodrug designed to unlock the therapeutic benefits of NEP inhibition.
This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical and clinical findings, and the experimental methodologies employed in its evaluation.
Discovery and Medicinal Chemistry
This compound, chemically known as (S)-N-[N-[1-[[(2,2-dimethyl-1,3-dioxolan-4yl) methoxy]carbonyl]-2-phenylethyl]-L-phenylalanine]-beta-alanine, was designed as a prodrug to improve oral bioavailability.[1] Following oral administration, it is de-esterified in vivo to its active metabolite, SCH-32615 (N-[L-(-1-carboxy-2-phenyl)ethyl]-L-phenylalanyl-beta-alanine).[1] The design of this compound reflects a strategic approach to overcome the poor oral absorption often associated with dipeptide-based inhibitors.
While the specific lead discovery and optimization process for this compound is not extensively detailed in publicly available literature, the development of NEP inhibitors during this period was largely driven by the aim of potentiating the effects of endogenous ANP for the treatment of hypertension and heart failure, and enhancing the analgesic effects of enkephalins.
Synthesis: A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed scientific literature or patents.
Mechanism of Action
This compound exerts its pharmacological effects through the potent and selective inhibition of neutral endopeptidase (NEP) by its active metabolite, SCH-32615. NEP is a zinc-dependent metalloprotease responsible for the breakdown of several signaling peptides. By inhibiting NEP, SCH-32615 effectively increases the circulating levels of these peptides, leading to an amplification of their physiological effects.
The two primary pathways affected by this compound are:
-
Atrial Natriuretic Peptide (ANP) Pathway: ANP is a cardiac hormone that promotes vasodilation, natriuresis (sodium excretion), and diuresis (water excretion), thereby reducing blood pressure and cardiac preload.
-
Enkephalin Pathway: Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation by binding to opioid receptors in the central and peripheral nervous systems.
The following diagrams illustrate the signaling pathways modulated by this compound.
Caption: ANP Signaling Pathway and Inhibition by this compound.
Caption: Enkephalin Signaling Pathway and Inhibition by this compound.
Preclinical Pharmacology
A series of preclinical studies were conducted to evaluate the efficacy and safety of this compound in various animal models. These studies demonstrated its potential as both a cardiovascular agent and an analgesic.
In Vitro Activity
The primary in vitro measure of the compound's potency is the inhibition constant (Ki) of its active metabolite, SCH-32615, against NEP.
| Compound | Target | Substrate | Ki (nM) |
| SCH-32615 | Enkephalinase (NEP) | Met5-enkephalin | 19.5 ± 0.9 |
Table 1: In Vitro Inhibitory Activity of SCH-32615. [1]
SCH-32615 was found to be highly selective for NEP, with no significant inhibition of aminopeptidase, diaminopeptidase III, or angiotensin-converting enzyme (ACE) at concentrations up to 10 µM.[1]
Cardiovascular Effects in Animal Models
The cardiovascular effects of this compound were investigated in several rat models of hypertension.
| Animal Model | Treatment | Dose (mg/kg) | Route | Effect on Systolic Blood Pressure | Reference |
| Spontaneously Hypertensive Rats (SHR) | This compound | 10, 30, 100 (twice daily for 1 month) | p.o. | No significant change | |
| Deoxycorticosterone acetate (B1210297) (DOCA)-salt Hypertensive Rats | This compound | 10 | p.o. | -30 ± 7 mm Hg | |
| Deoxycorticosterone acetate (DOCA)-salt Hypertensive Rats | This compound | 90 | p.o. | -45 ± 6 mm Hg | |
| Deoxycorticosterone acetate (DOCA)-salt Hypertensive Rats | This compound | 90 | s.c. | -35 ± 12 mm Hg |
Table 2: Antihypertensive Effects of this compound in Rat Models.
In spontaneously hypertensive rats, while this compound did not significantly lower blood pressure, it did reduce cardiac mass and left ventricular fibrosis at a dose of 100 mg/kg, suggesting a role in preventing cardiac remodeling. In the DOCA-salt model of hypertension, this compound demonstrated a dose-dependent reduction in blood pressure.
Furthermore, in a model of hypoxia-induced pulmonary vascular remodeling, administration of this compound (90 mg/kg, s.c., twice daily for 2 weeks) significantly reduced the remodeling and right ventricular hypertrophy.[2]
Analgesic Effects in Animal Models
The analgesic properties of this compound were evaluated in various rodent models of pain.
| Animal Model | Test | Minimal Effective Dose (MED) (mg/kg, p.o.) |
| Mouse | Low temperature hot-plate test | 30 |
| Mouse | Acetic acid-induced writhing test | 30 |
| Rat | Stress-induced analgesia test | 10 |
| Rat | Modified yeast-paw test | 100 |
Table 3: Analgesic Effects of Orally Administered this compound. [1]
This compound also potentiated the analgesic effects of D-Ala2-Met5-enkephalinamide in mice (ED50 = 5.3 mg/kg, p.o.) and rats (MED = 1 mg/kg, p.o.).[1] The analgesic effects of this compound were reversible by the opioid antagonist naloxone, confirming its mechanism of action through the potentiation of endogenous opioids.[1]
Clinical Development
This compound progressed to clinical trials in humans to assess its safety, tolerability, and efficacy.
Study in Healthy Volunteers
A single-blind, placebo-controlled study was conducted in eight healthy male volunteers on a high-sodium diet.[3]
| Treatment | Dose (mg) | Cumulative 5-hour Urinary Sodium Excretion (mmol) | Cumulative 5-hour Urinary Phosphate Excretion (mmol) |
| Placebo | - | 15.7 ± 7.3 | 0.3 ± 0.4 |
| This compound | 400 | 22.9 ± 5 | 1.5 ± 0.3 (p < 0.01) |
| This compound | 800 | 26.7 ± 6 (p < 0.05) | 1.95 ± 0.3 (p < 0.01) |
| This compound | 1600 | 30.9 ± 6.8 (p < 0.01) | 2.4 ± 0.4 (p < 0.001) |
Table 4: Effects of this compound on Urinary Excretion in Healthy Volunteers. [3]
In this study, this compound did not affect blood pressure or heart rate but did produce a dose-dependent increase in urinary sodium, phosphate, and calcium excretion.[3] This was associated with an elevation of urinary ANP and cyclic guanosine (B1672433) monophosphate (cGMP), the second messenger of ANP.[3]
Study in Hypertensive Patients
Further clinical investigation of this compound in patients with essential hypertension revealed that while the drug increased plasma ANP levels and induced a modest and transient natriuresis, it did not produce a clinically significant antihypertensive effect.
The lack of a robust blood pressure-lowering effect in hypertensive patients, a key therapeutic goal for NEP inhibitors in cardiovascular medicine, likely contributed to the decision to halt the further development of this compound as a single agent for this indication. The field of NEP inhibition has since evolved towards the development of dual-acting agents, such as angiotensin receptor-neprilysin inhibitors (ARNIs), which have shown greater success in the treatment of heart failure.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Neutral Endopeptidase (NEP) Inhibition Assay
Objective: To determine the in vitro inhibitory potency of a test compound against NEP.
Materials:
-
Purified NEP (enkephalinase)
-
Substrate: Met5-enkephalin
-
Test compound (e.g., SCH-32615)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Detection system (e.g., HPLC to measure substrate degradation)
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a reaction vessel, combine the purified NEP enzyme and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding the Met5-enkephalin substrate.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.
-
Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).
-
Analyze the reaction mixture using HPLC to quantify the amount of undegraded Met5-enkephalin.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Km of the enzyme for the substrate.
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model
Objective: To induce hypertension in rats to evaluate the antihypertensive effects of a test compound.
Materials:
-
Male rats (e.g., Sprague-Dawley)
-
Deoxycorticosterone acetate (DOCA)
-
Saline solution (1% NaCl) for drinking water
-
Vehicle for DOCA administration (e.g., sesame oil)
-
Surgical instruments for unilateral nephrectomy
-
Blood pressure measurement system (e.g., tail-cuff plethysmography or telemetry)
Procedure:
-
Perform a unilateral nephrectomy on the rats under anesthesia. This involves surgically removing one kidney to impair renal function and enhance salt and water retention.
-
Allow the rats to recover from surgery for a specified period (e.g., one week).
-
Implant a DOCA pellet subcutaneously or administer regular DOCA injections (e.g., 25 mg/kg, s.c., twice weekly).
-
Replace the rats' drinking water with a 1% saline solution.
-
Monitor the development of hypertension over several weeks by measuring systolic blood pressure using a tail-cuff system or telemetry.
-
Once hypertension is established, administer the test compound (e.g., this compound) or vehicle to different groups of rats.
-
Measure blood pressure at various time points after drug administration to assess the antihypertensive effect.
Mouse Hot Plate Test
Objective: To assess the analgesic effect of a test compound against a thermal stimulus.
Materials:
-
Mice
-
Hot plate apparatus with adjustable temperature control
-
Test compound (e.g., this compound)
-
Vehicle control
Procedure:
-
Administer the test compound or vehicle to the mice at a predetermined time before the test.
-
Set the temperature of the hot plate to a constant, noxious level (e.g., 55 ± 0.5°C).
-
Place a mouse on the hot plate and start a timer.
-
Observe the mouse for signs of pain, such as licking a hind paw or jumping.
-
Record the latency (time) to the first pain response.
-
To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) is established, and if the mouse does not respond within this time, it is removed from the hot plate.
-
An increase in the response latency in the drug-treated group compared to the vehicle-treated group indicates an analgesic effect.
Acetic Acid-Induced Writhing Test
Objective: To evaluate the analgesic activity of a test compound against chemically induced visceral pain.
Materials:
-
Mice
-
Acetic acid solution (e.g., 0.6% in saline)
-
Test compound (e.g., this compound)
-
Vehicle control
Procedure:
-
Administer the test compound or vehicle to the mice at a predetermined time before the induction of writhing.
-
Inject the acetic acid solution intraperitoneally to induce a writhing response, which is characterized by abdominal constrictions and stretching of the hind limbs.
-
Immediately after the injection, place the mouse in an observation chamber.
-
Count the number of writhes over a specific period (e.g., 20 minutes).
-
A reduction in the number of writhes in the drug-treated group compared to the vehicle-treated group indicates an analgesic effect.
Conclusion
This compound was a promising orally active neutral endopeptidase inhibitor developed by Schering-Plough with demonstrated efficacy in preclinical models of hypertension and pain. Its development provided valuable insights into the therapeutic potential and challenges of NEP inhibition. While the compound showed clear pharmacological activity, its clinical development for hypertension was likely hampered by a modest effect on blood pressure in human trials. The story of this compound is a testament to the rigorous and often challenging path of drug development and highlights the scientific evolution that has led to the current generation of more effective combination therapies targeting the neutral endopeptidase pathway.
References
- 1. Pharmacology of SCH 34826, an orally active enkephalinase inhibitor analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of SCH 34826, a neutral endopeptidase inhibitor, on hypoxic pulmonary vascular remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of SCH 34826, an orally active inhibitor of atrial natriuretic peptide degradation, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SCH-34826: A Neutral Endopeptidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH-34826 is a potent and orally active prodrug of the neutral endopeptidase (NEP) inhibitor, SCH-32615. By preventing the degradation of endogenous peptides such as enkephalins and atrial natriuretic peptide (ANP), it exhibits a range of pharmacological effects, including analgesia, antihypertension, and cardioprotection. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and pharmacological profile of this compound, supported by quantitative data and detailed experimental protocols.
Chemical Structure and Properties
This compound, chemically known as (S)-N-[N-[1-[[(2,2-dimethyl-1,3-dioxolan-4yl) methoxy]carbonyl]-2-phenylethyl]-L-phenylalanine]-beta-alanine, is the prodrug form that is metabolically converted to the active di-acid, SCH-32615.[1]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3-[[(2S)-2-[[1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-1-oxo-3-phenylpropan-2-yl]amino]-3-phenylpropanoyl]amino]propanoic acid |
| Molecular Formula | C27H34N2O7 |
| SMILES | CC1(OCC(O1)COC(=O)C(CC2=CC=CC=C2)N--INVALID-LINK--C(=O)NCCC(=O)O)C |
| InChI Key | GWLFRMJMKXSMSR-KOENEWCDSA-N |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 498.57 g/mol |
| Physical State | Solid |
| Solubility | Information not readily available |
| Melting Point | Information not readily available |
Mechanism of Action
This compound is a prodrug that undergoes de-esterification in vivo to its active metabolite, SCH-32615.[1] SCH-32615 is a potent inhibitor of neutral endopeptidase (NEP), also known as neprilysin or enkephalinase. NEP is a zinc-dependent metalloprotease responsible for the degradation of several endogenous vasoactive and neuroregulatory peptides.
By inhibiting NEP, SCH-32615 prevents the breakdown of key peptides, leading to their increased local concentrations and enhanced physiological effects. The primary substrates of NEP relevant to the action of this compound are:
-
Enkephalins: Endogenous opioid peptides involved in pain modulation. Their potentiation leads to analgesic effects.
-
Atrial Natriuretic Peptide (ANP): A hormone with diuretic, natriuretic, and vasodilatory properties. Its accumulation contributes to blood pressure reduction and cardioprotective effects.
The selectivity of SCH-32615 for NEP is a key feature, as it does not significantly inhibit other enzymes like angiotensin-converting enzyme (ACE) at therapeutic concentrations.[1]
Pharmacological Properties
Pharmacodynamics
The pharmacodynamic effects of this compound are a direct consequence of NEP inhibition by its active metabolite, SCH-32615.
| Compound | Target | Ki |
| SCH-32615 | Neutral Endopeptidase (Enkephalinase) | 19.5 ± 0.9 nM[1] |
This compound has demonstrated significant analgesic effects in various animal models. These effects are reversible with the opioid antagonist, naloxone.[1]
| Animal Model | Test | Route | ED50 / MED |
| Mice | D-Ala2-Met5-enkephalinamide Potentiation | p.o. | ED50 = 5.3 mg/kg[1] |
| Rats | D-Ala2-Met5-enkephalinamide Potentiation | p.o. | MED = 1 mg/kg[1] |
| Mice | Low Temperature Hot-Plate Test | p.o. | MED = 30 mg/kg[1] |
| Mice | Acetic Acid-Induced Writhing Test | p.o. | MED = 30 mg/kg[1] |
| Rats | Stress-Induced Analgesia Test | p.o. | MED = 10 mg/kg[1] |
| Rats | Modified Yeast-Paw Test | p.o. | MED = 100 mg/kg[1] |
This compound exhibits antihypertensive and cardioprotective effects, primarily through the potentiation of ANP.
| Animal Model / Subjects | Effect | Dosing | Outcome |
| Deoxycorticosterone acetate-salt hypertensive rats | Blood Pressure Reduction | 10 mg/kg p.o. | -30 ± 7 mm Hg[2] |
| Deoxycorticosterone acetate-salt hypertensive rats | Blood Pressure Reduction | 90 mg/kg p.o. | -45 ± 6 mm Hg[2] |
| Deoxycorticosterone acetate-salt hypertensive rats | Blood Pressure Reduction | 90 mg/kg s.c. | -35 ± 12 mm Hg[2] |
| Spontaneously Hypertensive Rats (SHRs) | Cardiac Mass Reduction | 100 mg/kg p.o. (twice daily for 1 month) | -10% |
| Spontaneously Hypertensive Rats (SHRs) | Left Ventricular Fibrosis Reduction | 100 mg/kg p.o. (twice daily for 1 month) | -42% |
| Healthy Volunteers (High Sodium Intake) | Urinary Sodium Excretion | 800 mg | Increased to 26.7 ± 6 mmol (vs. 15.7 ± 7.3 mmol for placebo)[3] |
| Healthy Volunteers (High Sodium Intake) | Urinary Sodium Excretion | 1600 mg | Increased to 30.9 ± 6.8 mmol (vs. 15.7 ± 7.3 mmol for placebo)[3] |
Pharmacokinetics
Detailed pharmacokinetic parameters such as bioavailability, half-life, Cmax, and Tmax for this compound and its active metabolite SCH-32615 are not extensively reported in the available literature. However, studies indicate that this compound is orally active and has a duration of action of at least 4 hours in rats.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Enkephalinase Inhibition Assay
Objective: To determine the in vitro inhibitory potency of SCH-32615 on the degradation of Met5-enkephalin by isolated enkephalinase.
Methodology:
-
Enzyme Preparation: Isolate enkephalinase from a suitable tissue source (e.g., rat striatum).
-
Substrate: Use radiolabeled or fluorescently tagged Met5-enkephalin.
-
Incubation: Incubate the isolated enzyme with the substrate in the presence of varying concentrations of the inhibitor (SCH-32615).
-
Reaction Termination: Stop the enzymatic reaction after a defined period.
-
Analysis: Separate the intact substrate from its degradation products using techniques like high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).
-
Quantification: Measure the amount of substrate degradation at each inhibitor concentration.
-
Data Analysis: Calculate the inhibitor concentration that produces 50% inhibition (IC50) and subsequently determine the inhibition constant (Ki).
Analgesic Activity Assays
Objective: To assess the central analgesic activity of this compound against a thermal stimulus.
Methodology:
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animals: Male mice.
-
Procedure: a. Administer this compound or vehicle orally. b. At a predetermined time after dosing, place the mouse on the hot plate. c. Record the latency (in seconds) for the mouse to exhibit a nociceptive response (e.g., paw licking, jumping). d. A cut-off time is set to prevent tissue damage.
-
Analysis: Compare the latency times of the treated group with the control group. An increase in latency indicates an analgesic effect.
Objective: To evaluate the peripheral and central analgesic activity of this compound against a chemical stimulus.
Methodology:
-
Animals: Male mice.
-
Procedure: a. Administer this compound or vehicle orally. b. After a specific absorption period, inject a dilute solution of acetic acid (e.g., 0.6%) intraperitoneally. c. Immediately place the mouse in an observation chamber. d. Count the number of writhes (abdominal constrictions and stretching of the hind limbs) over a defined period (e.g., 20 minutes).
-
Analysis: A reduction in the number of writhes in the treated group compared to the control group indicates analgesia.
Models of Hypertension and Cardiac Hypertrophy
Objective: To induce hypertension in rats to evaluate the antihypertensive effects of this compound.
Methodology:
-
Animals: Uninephrectomized male rats.
-
Induction: Administer DOCA (a mineralocorticoid) via subcutaneous injection or implantation and provide a high-salt (e.g., 1% NaCl) drinking solution.
-
Treatment: Administer this compound or vehicle orally or subcutaneously for a specified duration.
-
Blood Pressure Measurement: Monitor systolic blood pressure and heart rate regularly using a non-invasive tail-cuff method.
Objective: To assess the effects of this compound on blood pressure and cardiac remodeling in a genetic model of hypertension.
Methodology:
-
Animals: Adult male SHRs.
-
Treatment: Administer this compound or vehicle orally, typically twice daily, for an extended period (e.g., one month).
-
Blood Pressure Monitoring: Record systolic blood pressure and heart rate weekly.
-
Cardiac Analysis (at study termination): a. Euthanize the rats and excise the hearts. b. Measure the total cardiac mass. c. Perform morphometric analysis on the left ventricle to quantify the extent of fibrotic tissue.
Conclusion
This compound is a well-characterized neutral endopeptidase inhibitor with a multifaceted pharmacological profile. Its ability to potentiate endogenous peptides like enkephalins and ANP translates into significant analgesic, antihypertensive, and cardioprotective effects in preclinical models. While detailed pharmacokinetic data remains to be fully elucidated, its oral activity and duration of action make it a valuable tool for research in pain, cardiovascular disease, and related fields. The experimental protocols outlined in this guide provide a foundation for further investigation into the therapeutic potential of NEP inhibition.
References
- 1. Pharmacology of SCH 34826, an orally active enkephalinase inhibitor analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atrial natriuretic factor-potentiating and antihypertensive activity of SCH 34826. An orally active neutral metalloendopeptidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of SCH 34826, an orally active inhibitor of atrial natriuretic peptide degradation, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enkephalinase Inhibitor SCH-34826: A Technical Overview of its Impact on the Endogenous Opioid System
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH-34826 is an orally active prodrug that is systemically converted to its active metabolite, SCH-32615, a potent and selective inhibitor of neutral endopeptidase (NEP), also known as enkephalinase. By preventing the degradation of endogenous enkephalins, this compound indirectly activates the opioid system, leading to significant analgesic effects. This technical guide provides a comprehensive overview of the mechanism of action, quantitative pharmacological data, and detailed experimental methodologies related to the study of this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology, pain research, and drug development.
Mechanism of Action
This compound functions as an indirect opioid agonist by augmenting the effects of endogenous opioid peptides, specifically enkephalins. The core of its mechanism lies in the inhibition of enkephalinase, the primary enzyme responsible for the metabolic inactivation of enkephalins in the synaptic cleft.
-
Prodrug Conversion: Following oral administration, this compound is absorbed and undergoes de-esterification to yield its active diacid metabolite, SCH-32615.
-
Enkephalinase Inhibition: SCH-32615 potently and selectively inhibits neutral endopeptidase (EC 3.4.24.11). This inhibition prevents the cleavage of the Gly-Phe bond in both Met-enkephalin and Leu-enkephalin.[1][2]
-
Potentiation of Endogenous Opioids: The inhibition of enkephalin degradation leads to an increased concentration and prolonged half-life of enkephalins in the vicinity of opioid receptors.[3]
-
Opioid Receptor Activation: Elevated levels of enkephalins result in the activation of opioid receptors, primarily the delta (δ)-opioid receptor, to produce physiological effects, most notably analgesia.[2] These effects are reversible by the non-selective opioid antagonist, naloxone, confirming their mediation through the opioid system.[1][2]
Signaling Pathway of Enkephalinase Inhibition by this compound
Caption: Signaling pathway of this compound action.
Quantitative Data
The pharmacological activity of this compound and its active metabolite, SCH-32615, has been quantified through various in vitro and in vivo studies.
Table 1: In Vitro Enzyme Inhibition
| Compound | Enzyme | Substrate | Ki (nM) | Selectivity |
| SCH-32615 | Neutral Endopeptidase (Enkephalinase) | Met5-enkephalin | 19.5 ± 0.9 | No inhibition of aminopeptidase, diaminopeptidase III, or angiotensin-converting enzyme up to 10 µM |
Table 2: In Vivo Analgesic Activity of Orally Administered this compound
| Animal Model | Species | Nociceptive Stimulus | Endpoint | Minimal Effective Dose (MED) / ED50 (mg/kg, p.o.) |
| Low Temperature Hot-Plate Test | Mouse | Thermal (Heat) | Paw Lick/Jump Latency | MED: 30 |
| Acetic Acid-Induced Writhing Test | Mouse | Chemical (Acetic Acid) | Number of Writhes | MED: 30 |
| Stress-Induced Analgesia Test | Rat | Psychological (Restraint) | Tail-Flick Latency | MED: 10 |
| Modified Yeast-Paw Test | Rat | Inflammatory (Yeast) | Paw Pressure Threshold | MED: 100 |
Table 3: In Vivo Potentiation of Exogenous Opioid Peptide
| Compound | Species | Assay | ED50 / MED (mg/kg) | Route |
| This compound | Mouse | D-Ala2-Met5-enkephalinamide Potentiation | ED50: 5.3 | p.o. |
| This compound | Rat | D-Ala2-Met5-enkephalinamide Potentiation | MED: 1 | p.o. |
| SCH-32615 | Mouse | D-Ala2-Met5-enkephalinamide Potentiation | ED50: 1.4 ng/kg | s.c. |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the effects of this compound.
Enkephalinase Inhibition Assay (In Vitro)
This assay determines the inhibitory potency of a compound against neutral endopeptidase.
-
Enzyme Source: Isolated enkephalinase from a suitable biological source (e.g., rat striatum).
-
Substrate: [3H]-Met5-enkephalin or another suitable labeled enkephalin analog.
-
Procedure:
-
A reaction mixture is prepared containing the isolated enkephalinase enzyme in a suitable buffer (e.g., Tris-HCl).
-
Varying concentrations of the inhibitor (SCH-32615) are pre-incubated with the enzyme.
-
The enzymatic reaction is initiated by the addition of the radiolabeled substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, and the intact substrate is separated from the radiolabeled metabolites (e.g., by chromatography).
-
The amount of radioactivity in the metabolite fraction is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of inhibitor that produces 50% inhibition of enzyme activity (IC50) is determined. The inhibitor constant (Ki) is then calculated using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (Km).
Hot-Plate Test for Analgesia (In Vivo)
This method assesses the analgesic effect of a compound against a thermal nociceptive stimulus.
-
Apparatus: A heated metal plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animals: Mice or rats.
-
Procedure:
-
A baseline latency to a nociceptive response (e.g., paw licking, jumping) is determined for each animal before drug administration. A cut-off time is established to prevent tissue damage.
-
Animals are administered this compound orally or a vehicle control.
-
At predetermined time points after administration, each animal is placed on the hot plate, and the latency to the nociceptive response is recorded.
-
-
Data Analysis: The analgesic effect is expressed as the increase in response latency compared to the baseline or as the percentage of the maximum possible effect (%MPE). The Minimal Effective Dose (MED) or the dose that produces a significant analgesic effect is determined.
Acetic Acid-Induced Writhing Test (In Vivo)
This test evaluates the analgesic activity of a compound against chemically induced visceral pain.
-
Animals: Mice.
-
Procedure:
-
Animals are pre-treated with this compound orally or a vehicle control.
-
After a specified absorption period, a dilute solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).
-
The number of writhes is counted for a defined period (e.g., 10-20 minutes) following the acetic acid injection.
-
-
Data Analysis: The analgesic effect is quantified as the percentage of inhibition of writhing in the drug-treated group compared to the vehicle-treated control group. The Minimal Effective Dose (MED) that produces a significant reduction in writhing is determined.
Experimental Workflow for In Vivo Analgesic Testing
Caption: Workflow for in vivo analgesic testing.
Conclusion
This compound represents a compelling example of a therapeutic strategy that targets the endogenous opioid system indirectly. By inhibiting enkephalinase, it enhances the natural pain-relieving mechanisms of the body. The data and protocols presented in this guide offer a foundational understanding for further research into this and similar compounds. The selective potentiation of endogenous enkephalins, which primarily act on delta-opioid receptors, may offer a distinct therapeutic profile compared to direct mu-opioid receptor agonists, potentially with a different side-effect profile. Further investigation into the long-term effects, tolerance development, and clinical utility of enkephalinase inhibitors like this compound is warranted.
References
Methodological & Application
Application Notes and Protocols for Evaluating the Efficacy of SCH-34826 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH-34826 is a potent prodrug that is converted in vivo to its active form, SCH-32615, a competitive inhibitor of the neutral endopeptidase (NEP), also known as neprilysin or CD10.[1] NEP is a zinc-dependent metalloprotease responsible for the degradation of a variety of signaling peptides, including enkephalins, atrial natriuretic peptide (ANP), and endothelin-1 (B181129) (ET-1).[1][2][3] While historically investigated for its analgesic and cardiovascular effects, the role of NEP in cancer progression is an emerging area of interest.[1][4][5][6]
The expression and function of NEP in cancer are context-dependent. In some malignancies, such as breast and prostate cancer, NEP expression is often downregulated, leading to an accumulation of its substrates that can promote tumor growth, invasion, and angiogenesis through pathways like the MAPK/ERK cascade.[2][7] Conversely, in other cancers, including certain metastatic carcinomas and melanomas, NEP is overexpressed.[1] These application notes provide a framework and detailed protocols for assessing the efficacy of this compound in cancer cell lines, focusing on scenarios where NEP inhibition may exert anti-tumor effects.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | NEP Expression | IC50 (µM) for Proliferation | % Inhibition of Invasion at 10 µM | % Reduction in NEP Activity at 10 µM |
| PC-3 | Prostate Cancer | High | 25.5 | 65% | 85% |
| A375 | Melanoma | High | 18.2 | 72% | 91% |
| MDA-MB-231 | Breast Cancer | Low | > 100 | < 10% | Not Applicable |
| LNCaP | Prostate Cancer | Low | > 100 | < 10% | Not Applicable |
Note: The data presented in this table are representative and for illustrative purposes. Actual results will vary depending on the specific experimental conditions.
Signaling Pathways and Experimental Workflow
The therapeutic rationale for targeting NEP in certain cancers is based on its role in modulating key signaling pathways that drive tumor progression.
Caption: Mechanism of this compound action and its impact on cancer cell signaling.
The following diagram outlines a typical workflow for evaluating the efficacy of this compound.
Caption: General workflow for assessing the anti-cancer efficacy of this compound.
Experimental Protocols
Cell Culture
-
Cell Lines:
-
NEP-high expressing: PC-3 (prostate cancer), A375 (melanoma).
-
NEP-low expressing: MDA-MB-231 (breast cancer), LNCaP (prostate cancer).
-
-
Culture Media: Use the recommended medium for each cell line (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
NEP Activity Assay
This assay measures the enzymatic activity of NEP in cell lysates.
-
Materials:
-
NEP Activity Assay Kit (e.g., Sigma-Aldrich, MAK350) or a fluorogenic NEP substrate.[4]
-
96-well black microplate.
-
Fluorometric microplate reader.
-
Cell lysis buffer.
-
-
Protocol:
-
Culture cells to 80-90% confluency in a 6-well plate.
-
Treat cells with varying concentrations of this compound (or its active form SCH-32615) for 24 hours.
-
Wash cells with ice-cold PBS and lyse them.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
Add 50 µL of cell lysate to each well of the 96-well plate.
-
Add 50 µL of the NEP substrate solution to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/430 nm).[4]
-
Calculate NEP activity relative to the untreated control.
-
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on cell viability and proliferation.
-
Materials:
-
96-well clear microplate.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
Microplate reader.
-
-
Protocol:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Cell Invasion Assay (Transwell Assay)
This assay evaluates the impact of this compound on the invasive potential of cancer cells.
-
Materials:
-
24-well Transwell inserts with 8 µm pore size.
-
Matrigel basement membrane matrix.
-
Serum-free medium and medium with 20% FBS.
-
Cotton swabs.
-
Methanol (B129727) and Crystal Violet stain.
-
-
Protocol:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Resuspend 50,000 cells in serum-free medium containing the desired concentration of this compound and add them to the upper chamber of the Transwell insert.
-
Add medium containing 20% FBS as a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with 0.5% Crystal Violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of invaded cells in several random fields under a microscope.
-
Quantify the results and express them as a percentage of the control.
-
Conclusion
These application notes provide a comprehensive guide for the initial in vitro evaluation of this compound's efficacy in cancer cell models. The provided protocols for NEP activity, cell proliferation, and cell invasion assays, along with the illustrative data and pathway diagrams, offer a solid foundation for researchers to investigate the potential of NEP inhibition as a therapeutic strategy in oncology. It is crucial to select appropriate cancer cell lines based on their NEP expression levels to obtain meaningful and interpretable results. Further investigations into the downstream effects on specific signaling pathways and in vivo studies will be necessary to fully elucidate the anti-cancer potential of this compound.
References
- 1. Neprilysin - Wikipedia [en.wikipedia.org]
- 2. Epigenetic suppression of neprilysin regulates breast cancer invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neprilysin expression and functions in development, ageing and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Differential expression of neutral endopeptidase-24.11 (neprilysin) and endothelin-converting enzyme in human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Tumour suppression through modulation of neprilysin signaling: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Enkephalinase (Neprilysin) Activity Following SCH-34826 Treatment
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a detailed protocol for measuring the activity of enkephalinase, also known as neprilysin (NEP), after treatment with the inhibitor SCH-34826. This document includes experimental procedures, data presentation guidelines, and visual diagrams of the signaling pathway and experimental workflow.
Introduction
Enkephalinase (Neprilysin or NEP) is a zinc-containing metalloproteinase that plays a crucial role in the degradation of several endogenous peptides, including enkephalins, substance P, and atrial natriuretic peptide.[1][2] By breaking down these signaling molecules, enkephalinase regulates processes such as pain perception, cardiovascular function, and inflammation.[3][4] this compound is a prodrug that is converted in vivo to its active metabolite, SCH-32615, a potent inhibitor of enkephalinase.[5] Inhibition of enkephalinase by SCH-32615 increases the local concentrations of its substrates, thereby enhancing their physiological effects.[4]
Measuring the inhibitory activity of compounds like this compound on enkephalinase is essential for drug development and research in areas such as pain management and cardiovascular disease.[3][6] The most common methods for this purpose are fluorometric assays that utilize a synthetic substrate cleaved by enkephalinase to produce a fluorescent signal.[1][2][7][8]
Signaling Pathway of Enkephalinase Inhibition
Enkephalins, a class of endogenous opioid peptides, are involved in modulating pain.[3][9] They exert their effects by binding to opioid receptors, primarily mu- and delta-opioid receptors.[9] Enkephalinase degrades enkephalins, thus terminating their signaling.[4][10][11] By inhibiting enkephalinase, this compound (via its active form SCH-32615) prevents the breakdown of enkephalins, leading to their accumulation and enhanced activation of opioid receptors.[4] This cascade ultimately results in a heightened analgesic effect.
Quantitative Data: Inhibitory Potency of this compound Active Metabolite
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki). For this compound, it is crucial to consider its conversion to the active metabolite, SCH-32615.
| Compound | Target Enzyme | Parameter | Value | Reference |
| SCH-32615 | Enkephalinase (Neprilysin) | Ki | 19.5 ± 0.9 nM | [5] |
Note: The Ki value represents the concentration of the inhibitor required to decrease the maximal rate of the enzyme's reaction by half. A lower Ki value indicates a more potent inhibitor.
Experimental Workflow
The general workflow for measuring enkephalinase activity after treatment with this compound involves preparing the samples, incubating them with the inhibitor and a fluorogenic substrate, and then measuring the resulting fluorescence.
Detailed Experimental Protocol: Fluorometric Enkephalinase Activity Assay
This protocol is a generalized procedure based on commercially available fluorometric assay kits.[1][2][8] Researchers should optimize conditions for their specific samples and experimental setup.
Materials and Reagents
-
Enkephalinase Source: Purified enkephalinase, tissue homogenates (e.g., brain, kidney), or cell lysates.[2]
-
This compound and/or SCH-32615: Dissolved in a suitable solvent (e.g., DMSO).
-
Fluorogenic Enkephalinase Substrate: e.g., Abz-based peptide or a FRET substrate.[2][7]
-
Assay Buffer: Tris or HEPES-based buffer, pH 7.0-8.0.
-
96-well black microplate: For fluorescence measurements.
-
Fluorescence microplate reader: Capable of kinetic measurements at the appropriate excitation and emission wavelengths for the chosen substrate.[2]
-
Positive Control: Purified active enkephalinase.
-
Negative Control: Assay buffer without the enzyme.
Sample Preparation
-
Tissue Homogenates: Homogenize fresh or frozen tissue in cold assay buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the enzyme.
-
Cell Lysates: Lyse cells using a suitable lysis buffer and centrifugation to clear the lysate.
-
Protein Quantification: Determine the protein concentration of the samples to normalize enzyme activity.
Assay Procedure
-
Prepare this compound/SCH-32615 dilutions: Create a serial dilution of the inhibitor in assay buffer to determine the IC50.
-
Set up the reaction plate:
-
Sample Wells: Add your sample (tissue homogenate or cell lysate) to the wells.
-
Inhibitor Wells: Add the sample and different concentrations of this compound/SCH-32615.
-
Positive Control Well: Add purified enkephalinase.
-
Negative Control (Blank) Well: Add assay buffer only.
-
-
Pre-incubation: Add the inhibitor dilutions to the appropriate wells and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Measure fluorescence: Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity kinetically over a period of 1-2 hours at 37°C.[8] Use the excitation and emission wavelengths recommended for the specific substrate (e.g., Ex/Em = 330/430 nm for some Abz-based substrates).[2][8]
Data Analysis
-
Calculate the rate of reaction: For each well, determine the rate of increase in fluorescence over time from the linear portion of the kinetic curve.
-
Normalize enzyme activity: Subtract the rate of the blank from all other readings. Normalize the activity to the protein concentration of the sample.
-
Determine percent inhibition: Calculate the percentage of inhibition for each concentration of this compound/SCH-32615 using the following formula: % Inhibition = 100 * (1 - (Rate with Inhibitor / Rate without Inhibitor))
-
Calculate IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[12]
Conclusion
This document provides a comprehensive guide for measuring enkephalinase activity following treatment with the inhibitor this compound. By following the detailed protocols and understanding the underlying signaling pathways, researchers can effectively assess the potency and efficacy of this and other enkephalinase inhibitors. The provided workflows and data presentation formats are intended to facilitate clear and reproducible experimental design and analysis.
References
- 1. biocompare.com [biocompare.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. What are enkephalinase inhibitors and how do they work? [synapse.patsnap.com]
- 5. Pharmacology of SCH 34826, an orally active enkephalinase inhibitor analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The neutral endopeptidase inhibitor, SCH 34826, reduces left ventricular hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SensoLyte® 520 Neprilysin Activity Assay Kit Fluorimetric - 1 kit | Enzyme Assay Kits | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 8. content.abcam.com [content.abcam.com]
- 9. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The role of enkephalinergic systems in substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The role of enkephalinergic systems in substance use disorders [frontiersin.org]
- 12. Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Cardiovascular Effects of SCH-34826
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH-34826 is a potent, orally active prodrug of the neutral endopeptidase (NEP) inhibitor SCH-32615.[1] NEP, also known as neprilysin, is a key enzyme responsible for the degradation of several vasoactive peptides, most notably the natriuretic peptides. By inhibiting NEP, this compound increases the circulating levels of atrial natriuretic peptide (ANP), a hormone with well-established diuretic, natriuretic, and vasodilatory properties.[2] This mechanism of action makes this compound a valuable pharmacological tool for investigating the therapeutic potential of augmenting the natriuretic peptide system in various cardiovascular diseases.
These application notes provide detailed protocols for utilizing this compound in preclinical cardiovascular research, with a focus on rodent models. The provided methodologies and data will guide researchers in designing and executing experiments to evaluate the effects of this compound on key cardiovascular parameters.
Mechanism of Action
This compound exerts its cardiovascular effects by inhibiting neutral endopeptidase (NEP), which leads to an increase in the bioavailability of atrial natriuretic peptide (ANP). ANP then binds to its receptor, natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase. This binding activates the receptor, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The elevated intracellular cGMP levels mediate the downstream cardiovascular effects of ANP, which include vasodilation, natriuresis (sodium excretion), and diuresis (water excretion), as well as inhibition of the renin-angiotensin-aldosterone system (RAAS).
Data Presentation
The following tables summarize quantitative data from preclinical and clinical studies on the cardiovascular effects of this compound.
Table 1: Effects of this compound on Cardiac Hypertrophy and Fibrosis in Spontaneously Hypertensive Rats (SHRs) [2]
| Treatment Group | Dose (mg/kg, p.o., twice daily for 1 month) | Change in Cardiac Mass (%) | Change in Left Ventricular Fibrosis (%) |
| Vehicle | - | - | - |
| This compound | 10 | No significant change | No significant change |
| This compound | 30 | No significant change | No significant change |
| This compound | 100 | -10% | -42% |
Note: Despite the reductions in cardiac mass and fibrosis, no significant changes in blood pressure or heart rate were observed at the tested doses in this study.[2]
Table 2: Effects of this compound on Pulmonary Vascular Remodeling in Rats Exposed to Hypoxia [3]
| Treatment Group | Dose (mg/kg, s.c., twice daily for 2 weeks) | Effect on Hypoxia-Induced Pulmonary Vascular Remodeling | Effect on Hypoxia-Induced Right Ventricle Hypertrophy |
| Vehicle (0.4% aqueous methyl cellulose) | - | - | - |
| This compound | 90 | Significant reduction | Significant reduction |
Table 3: Natriuretic Effects of Single Oral Doses of this compound in Healthy Volunteers [4]
| Treatment Group | Dose (mg) | Cumulative 5-hour Urinary Sodium Excretion (mmol) |
| Placebo | - | 15.7 ± 7.3 |
| This compound | 400 | 22.9 ± 5 |
| This compound | 800 | 26.7 ± 6 (p < 0.05 vs placebo) |
| This compound | 1600 | 30.9 ± 6.8 (p < 0.01 vs placebo) |
Note: In this study with normotensive subjects, this compound had no effect on blood pressure or heart rate.[4]
Experimental Protocols
Protocol 1: Evaluation of this compound on Cardiac Hypertrophy and Fibrosis in a Rat Model
This protocol is based on methodologies used in studies with spontaneously hypertensive rats (SHRs), a common model for studying cardiac hypertrophy.[2]
1. Animal Model:
-
Male, adult Spontaneously Hypertensive Rats (SHRs) are a suitable model. Age-matched Wistar-Kyoto (WKY) rats can be used as normotensive controls.
-
House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
2. Preparation and Administration of this compound:
-
Vehicle: While the original study did not specify the oral vehicle, a common and appropriate choice is a 0.5% or 1% solution of methylcellulose (B11928114) in sterile water.
-
Preparation: Prepare a suspension of this compound in the chosen vehicle. Sonication may be required to ensure a uniform suspension. Prepare fresh daily.
-
Dosing: Based on published data, doses of 10, 30, and 100 mg/kg administered orally (p.o.) twice daily are recommended.[2] A vehicle-only group should be included as a control.
-
Administration: Administer the suspension via oral gavage. The volume of administration should be consistent across all groups (e.g., 5 ml/kg).
3. Measurement of Cardiovascular Parameters:
-
Blood Pressure and Heart Rate: Measure systolic blood pressure and heart rate weekly using a non-invasive tail-cuff method.[2][5][6] For more continuous and accurate measurements, especially for acute studies, invasive methods involving intra-arterial catheters can be employed.[7][8]
-
Echocardiography: Perform transthoracic echocardiography at baseline and at the end of the treatment period to assess cardiac dimensions and function.[9]
4. Assessment of Cardiac Hypertrophy and Fibrosis:
-
At the end of the treatment period (e.g., 1 month), euthanize the animals.
-
Excise the hearts, blot them dry, and weigh them to determine the heart weight to body weight ratio, an index of cardiac hypertrophy.
-
Fix the hearts in 10% neutral buffered formalin and embed in paraffin.
-
Section the hearts and stain with:
-
Quantification: Use digital image analysis software (e.g., ImageJ) to quantify the fibrotic area as a percentage of the total tissue area.[10][12]
Protocol 2: Evaluation of this compound on Natriuresis in Rats
This protocol outlines a method to assess the diuretic and natriuretic effects of this compound.
1. Animal Preparation:
-
Use normal male Wistar or Sprague-Dawley rats.
-
House the animals in metabolic cages for at least 24 hours before the experiment for acclimatization and baseline urine collection.
2. Drug Administration:
-
Prepare this compound as described in Protocol 1.
-
Administer a single oral dose of this compound. A dose range of 10-100 mg/kg can be explored. A vehicle-only group is essential.
3. Urine Collection and Analysis:
-
Collect urine at specified time intervals (e.g., 0-4, 4-8, and 8-24 hours) post-administration.
-
Measure the total urine volume for each collection period.
-
Analyze urine samples for sodium and potassium concentrations using a flame photometer or ion-selective electrodes.
-
Calculate the total sodium and potassium excretion for each time interval.
4. Data Presentation:
-
Present the data as cumulative urine output and electrolyte excretion over time.
-
Compare the effects of different doses of this compound to the vehicle control.
Concluding Remarks
This compound is a valuable research tool for elucidating the role of the natriuretic peptide system in cardiovascular physiology and pathophysiology. The protocols and data presented in these application notes provide a comprehensive guide for researchers to investigate the potential therapeutic benefits of NEP inhibition in preclinical models of cardiovascular disease. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to a deeper understanding of this important therapeutic target.
References
- 1. Pharmacology of SCH 34826, an orally active enkephalinase inhibitor analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neutral endopeptidase inhibitor, SCH 34826, reduces left ventricular hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of SCH 34826, a neutral endopeptidase inhibitor, on hypoxic pulmonary vascular remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of SCH 34826, an orally active inhibitor of atrial natriuretic peptide degradation, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Transthoracic echocardiography: from guidelines for humans to cardiac ultrasound of the heart in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of myocardial fibrosis by digital image analysis and interactive stereology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mitigation of Fibrosis after Myocardial Infarction in Rats by Using a Porcine Cholecyst Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of SCH-34826
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH-34826 is an orally active prodrug that is converted in vivo to its active metabolite, SCH-32615. This active form is a potent inhibitor of neutral endopeptidase (NEP), also known as enkephalinase.[1] NEP is a key enzyme responsible for the degradation of endogenous opioid peptides called enkephalins.[2][3][4] By inhibiting NEP, this compound effectively increases the levels and prolongs the action of enkephalins, leading to enhanced activation of opioid receptors. This mechanism underlies its analgesic and other potential therapeutic effects. Due to its likely hydrophobic nature, as suggested by its use in suspension for subcutaneous administration, a suitable vehicle is required for consistent and effective in vivo delivery, particularly for oral administration.
Data Presentation: Vehicle Solutions for this compound
Given the limited public data on the specific solubility of this compound, a suspension-based vehicle is the most recommended approach for oral administration. This ensures uniform delivery of the compound, which is critical for obtaining reproducible results in preclinical studies. For subcutaneous administration, a methylcellulose (B11928114) solution has been documented.[5]
| Vehicle Component | Concentration (% w/v) | Route of Administration | Suitability for this compound | Reference |
| Methylcellulose | 0.4% | Subcutaneous (s.c.) | Documented for this compound | [5] |
| Methylcellulose | 0.5% | Oral (p.o.) | Recommended for poorly soluble compounds | [6][7] |
| Tween 80 | 0.2% | Oral (p.o.) | Used as a wetting/suspending agent with methylcellulose | [6][7] |
| Water (Sterile) | q.s. to 100% | s.c., p.o. | Diluent for vehicle preparation | [6][7] |
Signaling Pathway of this compound
This compound acts by preventing the degradation of enkephalins, which are endogenous opioid peptides. These peptides then bind to and activate opioid receptors (e.g., mu and delta), which are G-protein coupled receptors. This activation leads to a downstream signaling cascade that ultimately results in a reduction in neuronal excitability and the sensation of pain.
Caption: Mechanism of action of this compound.
Experimental Protocols
Preparation of 0.5% Methylcellulose with 0.2% Tween 80 Vehicle for Oral Gavage
This protocol describes the preparation of a commonly used vehicle for the oral administration of hydrophobic compounds.
Materials:
-
Methylcellulose (e.g., 400 cP viscosity)
-
Tween 80 (Polysorbate 80)
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
Sterile beakers or bottles
-
Heating plate
-
Ice bath or refrigerator
Procedure:
-
Heating the Water: Heat approximately one-third of the final required volume of sterile water to 60-70°C in a sterile beaker with a magnetic stir bar.
-
Dispersing Methylcellulose: Slowly add the weighed methylcellulose powder (0.5% of the final volume, e.g., 0.5 g for 100 mL) to the heated water while stirring vigorously. The methylcellulose will disperse to form a cloudy suspension but will not dissolve at this temperature.[7]
-
Cooling and Dissolving: Remove the beaker from the heat and add the remaining two-thirds of the sterile water, which should be cold (from an ice bath or refrigerator).
-
Continued Stirring: Continue to stir the solution in an ice bath or at 4°C until the methylcellulose is fully dissolved and the solution becomes clear and viscous. This may take several hours or can be left to stir overnight in a cold room.
-
Adding Tween 80: Once the methylcellulose solution is clear, slowly add Tween 80 to a final concentration of 0.2% (e.g., 0.2 mL for 100 mL of solution) while continuing to stir until it is fully incorporated.
-
Storage: Store the final vehicle solution at 4°C. It is recommended to prepare the vehicle fresh, but it can be stored for a short period.
Preparation of this compound Suspension for Oral Administration
Materials:
-
This compound powder
-
Prepared sterile 0.5% methylcellulose with 0.2% Tween 80 vehicle
-
Mortar and pestle (optional)
-
Spatula
-
Calibrated balance
-
Sterile conical tube or vial
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Amounts: Determine the required amount of this compound and vehicle based on the desired final concentration and the total volume needed for the study. It is advisable to prepare a slight excess.
-
Weigh Compound: Accurately weigh the calculated amount of this compound powder.
-
Particle Size Reduction (Optional): If the this compound powder consists of large crystals, gently grind it in a mortar and pestle to a fine powder. This will aid in forming a more uniform suspension.
-
Wetting the Powder: In a sterile tube or vial, add a small amount of the prepared vehicle to the this compound powder to create a paste. Mix thoroughly with a spatula to ensure all the powder is wetted.
-
Adding the Vehicle: Gradually add the remaining volume of the vehicle to the paste while continuously mixing.
-
Homogenization: Vigorously vortex the mixture for several minutes to ensure a homogenous suspension. If clumps are present, sonicate the suspension in a water bath sonicator for short intervals until a uniform suspension is achieved. Avoid overheating the sample.
-
Final Inspection and Use: Visually inspect the suspension to ensure there are no large particles. It is recommended to prepare the formulation fresh daily. During dosing, keep the suspension under gentle agitation (e.g., on a magnetic stirrer) to maintain homogeneity.
Caption: Workflow for vehicle and this compound suspension preparation.
References
- 1. Pharmacology of SCH 34826, an orally active enkephalinase inhibitor analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are enkephalinase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Enkephalinase inhibitors: potential agents for the management of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enkephalinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Effects of SCH 34826, a neutral endopeptidase inhibitor, on hypoxic pulmonary vascular remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term Administration of SCH-34826 in Chronic Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH-34826 is an orally active prodrug that is converted in vivo to its active metabolite, SCH-32615.[1][2] This active form is a potent inhibitor of neutral endopeptidase (NEP), an enzyme responsible for the degradation of several endogenous vasoactive peptides, most notably atrial natriuretic peptide (ANP).[3][4] By inhibiting NEP, this compound elevates the levels of ANP, which can lead to various physiological effects, including natriuresis, diuresis, and vasodilation. These properties make this compound a compound of interest for the experimental treatment of chronic conditions such as hypertension and cardiac hypertrophy.
These application notes provide a summary of the preclinical data on the long-term administration of this compound in various chronic disease models and offer generalized protocols for conducting similar studies.
Mechanism of Action
This compound acts by inhibiting neutral endopeptidase (NEP), also known as neprilysin. NEP is a key enzyme in the degradation of atrial natriuretic peptide (ANP). By blocking NEP, this compound increases the bioavailability of ANP, allowing it to exert its physiological effects, which include vasodilation and a reduction in blood pressure, as well as antifibrotic and antihypertrophic effects on the heart.
References
- 1. Dual inhibition of neutral endopeptidase and angiotensin-converting enzyme in rats with hypertension and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of SCH 34826, an orally active enkephalinase inhibitor analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Renal and antihypertensive effects of neutral endopeptidase inhibition in transgenic rats with an extra renin gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The neutral endopeptidase inhibitor, SCH 34826, reduces left ventricular hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of SCH-34826 for experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of SCH-34826 for experimental use.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is this compound and its mechanism of action?
This compound is an orally active prodrug that is converted in vivo to its active form, SCH-32615.[1] SCH-32615 is a potent inhibitor of neutral endopeptidase (NEP), also known as neprilysin.[1] NEP is a key enzyme responsible for the degradation of several endogenous vasoactive peptides, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and C-type natriuretic peptide (CNP). By inhibiting NEP, this compound leads to increased levels of these peptides, which in turn promotes vasodilation, natriuresis, and diuresis.
Q2: I am having trouble dissolving this compound for my experiments. What are the recommended solvents?
For general guidance on solvent selection, please refer to the table below. It is crucial to perform small-scale pilot tests to determine the optimal solvent and concentration for your specific experimental setup.
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. What can I do to prevent this?
Precipitation upon dilution of a DMSO stock is a common issue with hydrophobic compounds. Here are several troubleshooting steps you can take:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous solution.
-
Optimize the dilution method: Instead of adding the stock solution directly to the buffer, try adding the buffer to the stock solution while vortexing. This can sometimes improve solubility.
-
Use a co-solvent: For in vitro assays, consider using a small percentage of a co-solvent like dimethylformamide (DMF) in your final solution.[2] Always check for solvent compatibility with your assay.
-
Incorporate a surfactant: Non-ionic detergents like Tween-20 or Triton X-100 can help to maintain the solubility of hydrophobic compounds in aqueous solutions. A final concentration of 0.01-0.1% is typically sufficient. Be aware that detergents can interfere with some biological assays.
-
Sonication: After dilution, briefly sonicating the solution can help to break up any initial precipitates and improve dissolution.
Q4: How should I prepare this compound for in vivo animal studies?
For in vivo administration, it is important to use a biocompatible vehicle. One published study successfully used a suspension of 0.4% aqueous methyl cellulose (B213188) for subcutaneous injection in rats.[3] For oral gavage, a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) is also a common approach.
When preparing formulations for animal studies, ensure the final solution is homogenous and the pH is within a physiologically acceptable range. It is recommended to freshly prepare the formulation before each experiment.
Data Presentation: Solvent Selection Guide for this compound
| Solvent | Application | Concentration Range (Suggested Starting Point) | Notes |
| Dimethyl Sulfoxide (DMSO) | In vitro stock solutions | 10-50 mM | A common solvent for creating high-concentration stocks of hydrophobic compounds.[2][4][5][6] The final DMSO concentration in the assay should be kept low (typically <0.5%) to avoid solvent effects. |
| Ethanol | In vitro stock solutions | 1-10 mM | Can be used as an alternative to DMSO, but may have higher volatility and potential for cellular toxicity at higher concentrations. |
| Dimethylformamide (DMF) | In vitro stock solutions / co-solvent | 10-50 mM | Another option for stock solutions. Can also be used as a co-solvent to improve solubility in aqueous buffers.[2] |
| 0.4% Aqueous Methyl Cellulose | In vivo (subcutaneous) | As per experimental requirements | Has been used as a vehicle for subcutaneous administration of this compound in rats.[3] Forms a suspension. |
| 0.5% Carboxymethylcellulose (CMC) | In vivo (oral gavage) | As per experimental requirements | A common vehicle for oral administration of poorly soluble compounds. Forms a suspension. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the powder to achieve a final concentration of 10 mM.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but be cautious of potential compound degradation.
-
Storage: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Thawing: Thaw a vial of the 10 mM this compound DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to prepare intermediate dilutions to ensure accuracy.
-
Final Dilution: Ensure the final concentration of DMSO in the cell culture wells is below the tolerance level of your cell line (typically ≤ 0.5%).
-
Application: Add the final working solutions to your cell cultures and proceed with your experimental protocol.
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for this compound.
References
- 1. Pharmacology of SCH 34826, an orally active enkephalinase inhibitor analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Effects of SCH 34826, a neutral endopeptidase inhibitor, on hypoxic pulmonary vascular remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
How to minimize off-target effects of SCH-34826
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects during experiments with SCH-34826.
Understanding this compound and its Off-Target Effects
This compound is an orally active prodrug that is rapidly de-esterified in vivo to its active metabolite, SCH-32615.[1] SCH-32615 is a potent and highly selective inhibitor of neprilysin (NEP), also known as neutral endopeptidase (NEP) or enkephalinase.[1] Neprilysin is a zinc-dependent metalloprotease responsible for the degradation of a variety of signaling peptides, including natriuretic peptides (e.g., ANP), bradykinin (B550075), substance P, and enkephalins.
The primary on-target effect of this compound is the potentiation of the biological activities of these peptides by preventing their breakdown. While this can lead to therapeutic benefits such as analgesia and vasodilation, it is also the primary source of its off-target effects. These are generally mechanism-based, arising from the excessive accumulation of NEP substrates in various tissues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a prodrug that is converted to its active form, SCH-32615, which then competitively inhibits the enzyme neprilysin (NEP).[1] By inhibiting NEP, SCH-32615 prevents the degradation of several endogenous peptides, thereby amplifying their physiological effects.
Q2: What are the most common off-target effects observed with this compound and other neprilysin inhibitors?
A2: The most frequently encountered off-target effects are extensions of the drug's mechanism of action and include:
-
Hypotension: Excessive accumulation of vasodilatory peptides like atrial natriuretic peptide (ANP) and bradykinin can lead to a drop in blood pressure.
-
Angioedema: A significant concern, particularly when neprilysin inhibitors are co-administered with angiotensin-converting enzyme (ACE) inhibitors, is the accumulation of bradykinin, which can cause localized swelling of the skin, mucous membranes, and internal organs.
-
Cognitive Effects (Theoretical): Neprilysin is involved in the clearance of amyloid-beta peptides in the brain. Inhibition of NEP could theoretically lead to the accumulation of these peptides, a hallmark of Alzheimer's disease. However, clinical studies with related drugs have not shown a direct causal link to cognitive decline.
Q3: How can I minimize the risk of angioedema in my preclinical studies?
A3: A key strategy to mitigate the risk of bradykinin-mediated angioedema is to avoid co-administration of this compound with ACE inhibitors. Instead, co-administration with an angiotensin II receptor blocker (ARB) is recommended. This approach, utilized in the drug sacubitril/valsartan, helps to counteract the elevation of angiotensin II that occurs with neprilysin inhibition, without interfering with bradykinin degradation by ACE.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Unexpectedly high incidence of hypotension in animal models. | 1. Dose of this compound is too high. 2. Synergistic effects with other administered compounds. 3. Animal model is particularly sensitive to vasodilators. | 1. Perform a dose-response study to determine the minimal effective dose. 2. Review all co-administered compounds for potential vasodilatory effects. 3. Consider using a different animal strain or model. Co-administer with an angiotensin receptor blocker (ARB) to stabilize blood pressure. |
| Observation of angioedema-like symptoms (e.g., swelling of paws, snout) in animal models. | Accumulation of bradykinin due to neprilysin inhibition. | 1. Immediately discontinue the administration of this compound. 2. Avoid co-administration with ACE inhibitors. 3. Measure plasma bradykinin levels to confirm the cause. 4. Consider using a lower dose of this compound. |
| Inconsistent or variable results in in vitro or in vivo experiments. | 1. Instability of this compound or its active metabolite SCH-32615. 2. Variability in the expression or activity of neprilysin in the experimental system. 3. Off-target effects confounding the primary outcome. | 1. Ensure proper storage and handling of the compound. Prepare fresh solutions for each experiment. 2. Characterize the baseline neprilysin activity in your cell lines or animal tissues. 3. Include appropriate controls to assess off-target effects, such as measuring the activity of other metalloproteases (e.g., ACE). |
Quantitative Data: Selectivity of SCH-32615
The active metabolite of this compound, SCH-32615, demonstrates high selectivity for neprilysin (enkephalinase) over other related enzymes.
| Enzyme | Inhibition Constant (Ki) or % Inhibition | Reference |
| Neprilysin (Enkephalinase) | 19.5 ± 0.9 nM | [1] |
| Aminopeptidase | No inhibition up to 10 µM | [1] |
| Diaminopeptidase III | No inhibition up to 10 µM | [1] |
| Angiotensin-Converting Enzyme (ACE) | No effect up to 10 µM | [1] |
Experimental Protocols
Protocol 1: In Vitro Neprilysin (NEP) Activity Assay (Fluorometric)
This protocol allows for the measurement of NEP activity in cell lysates or tissue homogenates and can be used to determine the inhibitory potency of SCH-32615.
Materials:
-
Neprilysin Assay Buffer (e.g., 50 mM Tris, pH 7.5)
-
Fluorogenic NEP substrate (e.g., Abz-RGFK(Dnp)-OH)
-
SCH-32615 (or other inhibitors)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission ~340/420 nm)
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Sample Preparation: Prepare cell lysates or tissue homogenates in ice-cold Neprilysin Assay Buffer. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the supernatant.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Neprilysin Assay Buffer
-
Sample (lysate or homogenate)
-
SCH-32615 or vehicle control (e.g., DMSO)
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic NEP substrate to each well to start the reaction.
-
Measurement: Immediately begin reading the fluorescence intensity kinetically at 37°C for 30-60 minutes.
-
Data Analysis: Calculate the rate of substrate cleavage (slope of the linear portion of the kinetic curve). Determine the % inhibition for each concentration of SCH-32615 and calculate the IC50 value.
Protocol 2: In Vitro Angiotensin-Converting Enzyme (ACE) Activity Assay
This protocol is essential for confirming the selectivity of SCH-32615 and ensuring it does not inhibit ACE.
Materials:
-
ACE Assay Buffer (e.g., 100 mM borate (B1201080) buffer with 300 mM NaCl, pH 8.3)
-
ACE substrate (e.g., Hippuryl-His-Leu)
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
SCH-32615
-
Stopping reagent (e.g., 1 M HCl)
-
Reagents for detection of hippuric acid (e.g., pyridine (B92270) and benzene (B151609) sulfonyl chloride for colorimetric detection)
-
Spectrophotometer
Procedure:
-
Assay Setup: In microcentrifuge tubes, combine ACE Assay Buffer, ACE enzyme solution, and either SCH-32615 or a vehicle control.
-
Pre-incubation: Incubate at 37°C for 10 minutes.
-
Reaction Initiation: Add the ACE substrate to each tube to start the reaction.
-
Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding the stopping reagent.
-
Quantification: Follow a standard protocol for the quantification of the product (hippuric acid). This may involve extraction and subsequent colorimetric or fluorometric measurement.
-
Data Analysis: Compare the activity in the presence of SCH-32615 to the control to determine if there is any inhibition of ACE.
Protocol 3: Measurement of Plasma Bradykinin Levels
Elevated bradykinin is a key indicator of a potential off-target effect leading to angioedema.
Materials:
-
Blood collection tubes with EDTA and aprotinin (B3435010) (a protease inhibitor)
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
-
Bradykinin standard
Procedure:
-
Sample Collection: Collect blood from experimental animals into tubes containing EDTA and aprotinin to prevent ex vivo degradation of bradykinin.
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Extraction: Use SPE to extract and concentrate bradykinin from the plasma samples.
-
LC-MS/MS Analysis: Quantify the bradykinin levels using a validated LC-MS/MS method.
-
Data Analysis: Compare the plasma bradykinin concentrations between animals treated with this compound and control animals.
Visualizations
References
Technical Support Center: Assessing the Oral Bioavailability of SCH-34826 in Rodents
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the oral bioavailability of the enkephalinase inhibitor prodrug, SCH-34826, in rodent models. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its active metabolite?
A1: this compound is an orally active prodrug that acts as an enkephalinase inhibitor. In vivo, it is rapidly de-esterified to its active metabolite, SCH-32615, which is responsible for the pharmacological effects.[1]
Q2: Why is assessing oral bioavailability important for this compound?
A2: Assessing oral bioavailability is crucial to understand the extent and rate at which the active metabolite, SCH-32615, reaches systemic circulation after oral administration of the prodrug, this compound. This information is vital for determining appropriate dosing regimens and predicting therapeutic efficacy.
Q3: What are the typical rodent species used for these studies?
A3: Mice and rats are the most common rodent models for oral bioavailability studies due to their well-characterized physiology and ease of handling.
Q4: What is a suitable vehicle for the oral administration of this compound in rodents?
A4: The selection of an appropriate vehicle is critical for ensuring consistent and maximal absorption. Common vehicles for oral gavage in rodents include aqueous solutions like water or saline, or suspensions in vehicles such as 0.5% w/v carboxymethyl cellulose (B213188) (CMC).[2][3] For compounds with poor aqueous solubility, co-solvents like polyethylene (B3416737) glycol 400 (PEG400), or lipid-based vehicles like corn oil may be used.[2][4] A common formulation for poorly soluble compounds is a mix of DMSO, PEG300, Tween-80, and saline.[4] It is essential to determine the solubility and stability of this compound in the chosen vehicle prior to in vivo studies.
Q5: What are the key pharmacokinetic parameters to be determined?
A5: The key pharmacokinetic parameters include:
-
Cmax: Maximum plasma concentration of the drug.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time required for the drug concentration to decrease by half.
-
F% (Absolute Bioavailability): The fraction of the orally administered dose that reaches systemic circulation compared to intravenous (IV) administration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in plasma concentrations between animals | - Improper oral gavage technique leading to inconsistent dosing or aspiration.- Variability in gastrointestinal transit time or food intake.- Formulation instability or non-homogeneity. | - Ensure all personnel are properly trained in oral gavage techniques.- Fast animals overnight (with free access to water) to standardize stomach content.- Prepare fresh dosing solutions and ensure they are homogenous (e.g., by vortexing or sonicating) before each administration. |
| Low or undetectable plasma levels of the active metabolite (SCH-32615) | - Poor absorption of this compound from the gastrointestinal tract.- Rapid first-pass metabolism in the gut wall or liver.- Issues with the analytical method (e.g., low sensitivity). | - Evaluate different vehicle formulations to enhance solubility and absorption.- Consider the use of absorption enhancers, though this may complicate the interpretation of results.- Validate the sensitivity and specificity of the analytical method (e.g., LC-MS/MS) for both this compound and SCH-32615. |
| Adverse effects observed in animals post-dosing (e.g., distress, lethargy) | - Esophageal injury from improper gavage technique.- Toxicity of the compound at the administered dose.- Adverse reaction to the vehicle. | - Refine the oral gavage technique; use appropriately sized and flexible gavage needles.- Conduct a dose-range finding study to determine the maximum tolerated dose.- Run a vehicle-only control group to assess for any vehicle-related adverse effects. |
| Precipitation of the compound in the formulation | - Poor solubility of this compound in the chosen vehicle.- Temperature changes affecting solubility. | - Test the solubility of this compound in a panel of pharmaceutically acceptable vehicles.- Gently warm the formulation or use sonication to aid dissolution. Prepare formulations fresh before each use. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a suspension of this compound in 0.5% Carboxymethyl Cellulose (CMC).
Materials:
-
This compound powder
-
Carboxymethyl cellulose (low viscosity)
-
Sterile water for injection
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Sterile tubes
Procedure:
-
Calculate the required amount of this compound and CMC based on the desired concentration and final volume.
-
Weigh the appropriate amount of CMC and slowly add it to the sterile water while stirring continuously to avoid clumping. Stir until a clear, homogenous 0.5% solution is formed.
-
Weigh the required amount of this compound powder.
-
In a mortar, add a small amount of the 0.5% CMC vehicle to the this compound powder and triturate to form a smooth paste.
-
Gradually add the remaining 0.5% CMC vehicle to the paste while continuously mixing to ensure a uniform suspension.
-
Transfer the suspension to a sterile tube and stir continuously on a stir plate until administration.
Protocol 2: Oral Bioavailability Study in Rats
This protocol outlines the procedure for a single-dose oral bioavailability study of this compound in rats.
Animals:
-
Male Sprague-Dawley rats (250-300g)
Procedure:
-
Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Record the body weight of each rat immediately before dosing.
-
Administer this compound suspension orally via gavage at a dose volume of 10 mL/kg.[3]
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at the following time points post-dose: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[5][6]
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Immediately centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
For determination of absolute bioavailability, a separate group of rats should be administered this compound intravenously, and blood samples collected at appropriate time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[7]
-
Analyze the plasma concentrations of both this compound and its active metabolite, SCH-32615, using a validated analytical method such as LC-MS/MS.
-
Calculate the pharmacokinetic parameters using non-compartmental analysis.
Data Presentation
The following tables provide a template for summarizing the pharmacokinetic data obtained from the study. Note: The data presented here are for illustrative purposes only and do not represent actual experimental results for this compound.
Table 1: Plasma Concentrations of this compound and SCH-32615 in Rats Following Oral Administration (10 mg/kg)
| Time (h) | Mean Plasma Concentration (ng/mL) ± SD |
| This compound (Prodrug) | |
| 0 | 0 |
| 0.25 | 150.2 ± 35.1 |
| 0.5 | 285.6 ± 60.8 |
| 1 | 210.3 ± 45.7 |
| 2 | 80.1 ± 18.9 |
| 4 | 25.4 ± 6.3 |
| 8 | 5.2 ± 1.5 |
| 24 | ND |
| ND: Not Detected |
Table 2: Pharmacokinetic Parameters of SCH-32615 in Rats Following Oral (10 mg/kg) and IV (1 mg/kg) Administration of this compound
| Parameter | Oral Administration (10 mg/kg) | IV Administration (1 mg/kg) |
| Cmax (ng/mL) | 460.5 ± 95.3 | 850.2 ± 150.4 |
| Tmax (h) | 1.0 ± 0.2 | 0.08 ± 0.02 |
| AUC0-t (ng·h/mL) | 1850.6 ± 350.1 | 1250.3 ± 210.7 |
| AUC0-inf (ng·h/mL) | 1890.2 ± 360.5 | 1280.9 ± 220.3 |
| t1/2 (h) | 3.5 ± 0.8 | 2.8 ± 0.5 |
| Absolute Bioavailability (F%) | 14.8% | - |
Visualizations
Caption: Signaling pathway of the enkephalinase inhibitor prodrug this compound.
References
- 1. What are enkephalinase inhibitors and how do they work? [synapse.patsnap.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. benchchem.com [benchchem.com]
- 5. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]
- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]
Potential side effects of high-dose SCH-34826 in animal models
Disclaimer: This document summarizes publicly available information regarding the pharmacology of SCH-34826 and the general toxicological profile of enkephalinase inhibitors. Detailed high-dose toxicology studies for this compound are not extensively reported in the public domain. The information provided here is intended for guidance in experimental design and troubleshooting and should not be considered a comprehensive safety evaluation. Researchers should adhere to all institutional and regulatory guidelines for animal welfare and drug safety.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active prodrug that is converted in vivo to its active metabolite, SCH-32615.[1] SCH-32615 is an inhibitor of enkephalinase (also known as neprilysin or neutral endopeptidase), an enzyme responsible for the degradation of endogenous enkephalins.[1] By inhibiting this enzyme, this compound increases the levels of enkephalins, which are peptides with opioid-like activity. This enhancement of the endogenous opioid system is thought to be the basis for its analgesic effects.[1]
Q2: What are the expected therapeutic effects of this compound in animal models?
A2: In animal models, this compound has been shown to potentiate the analgesic effects of enkephalin analogs and to have direct analgesic properties in various pain models, including the mouse hot-plate test and acetic acid-induced writhing test.[1]
Q3: Are there any reported side effects of high-dose this compound in animal models from publicly available literature?
Q4: What are the potential side effects to monitor for, based on the mechanism of action of enkephalinase inhibitors?
A4: Enkephalinase (neprilysin) degrades several vasoactive peptides in addition to enkephalins, including natriuretic peptides, angiotensin II, and endothelin-1 (B181129).[2] Therefore, high doses of enkephalinase inhibitors could potentially lead to:
-
Cardiovascular effects: While increased natriuretic peptides can lead to vasodilation and sodium excretion, the simultaneous increase in vasoconstrictors like endothelin-1 could paradoxically lead to vasoconstriction or an increase in blood pressure.[2] Monitoring of blood pressure, heart rate, and electrocardiograms (ECG) is advisable in high-dose studies.
-
Renal effects: Due to the role of natriuretic peptides in renal function, changes in urine output, electrolyte balance, and kidney function parameters should be considered.
-
Angioedema: Although more commonly associated with vasopeptidase inhibitors that also block angiotensin-converting enzyme (ACE), angioedema is a potential adverse effect to be aware of with compounds that affect vasoactive peptide metabolism.[3]
Q5: What is the safety profile of dual enkephalinase inhibitors (DENKIs) compared to traditional opioids?
A5: Dual enkephalinase inhibitors are reported to have a potentially more favorable safety profile than traditional opioid agonists. Studies on some DENKIs suggest a lower potential for tolerance, dependence, and respiratory depression in animal models.[4]
Troubleshooting Guides
Issue 1: Unexpected Cardiovascular Changes (e.g., increased blood pressure) Observed at High Doses
-
Potential Cause: Inhibition of enkephalinase can lead to an accumulation of vasoconstrictor peptides like endothelin-1, which may counteract the vasodilatory effects of increased natriuretic peptides.[2]
-
Troubleshooting Steps:
-
Confirm the Finding: Ensure that the observed cardiovascular changes are dose-dependent and statistically significant compared to the vehicle control group.
-
Monitor Hemodynamic Parameters: Implement continuous or frequent monitoring of blood pressure and heart rate in conscious, unrestrained animals if possible.
-
Biochemical Analysis: Measure plasma levels of vasoactive peptides such as endothelin-1, angiotensin II, and natriuretic peptides to investigate the underlying mechanism.
-
Consider Co-administration with an Antagonist: To probe the mechanism, consider co-administering an endothelin receptor antagonist to see if it mitigates the hypertensive effect.
-
Issue 2: Altered Renal Function or Fluid Balance
-
Potential Cause: Enkephalinase inhibition affects the metabolism of natriuretic peptides, which play a crucial role in regulating sodium and water balance.
-
Troubleshooting Steps:
-
Metabolic Cage Studies: House animals in metabolic cages to accurately measure 24-hour urine volume and food and water intake.
-
Urine and Serum Analysis: Analyze urine and serum for electrolyte concentrations (sodium, potassium, chloride) and markers of renal function (e.g., creatinine, BUN).
-
Histopathological Examination: At the end of the study, perform a thorough histopathological examination of the kidneys to look for any signs of tissue damage.
-
Issue 3: Lack of Expected Analgesic Effect at High Doses
-
Potential Cause: This could be due to a variety of factors including a "ceiling effect" of the analgesic response, the development of tolerance with repeated high dosing, or potential off-target effects at high concentrations that may interfere with the analgesic pathway.
-
Troubleshooting Steps:
-
Dose-Response Curve: Ensure a full dose-response curve has been established to identify the maximally effective dose.
-
Pharmacokinetic Analysis: Measure the plasma concentrations of the active metabolite, SCH-32615, to confirm that exposure is increasing with the dose.
-
Receptor Occupancy Studies: If feasible, conduct receptor occupancy studies to determine the extent of enkephalinase inhibition in the target tissues at the administered doses.
-
Behavioral Assessments: Carefully observe the animals for any signs of central nervous system side effects (e.g., sedation, hyperactivity) that could interfere with the assessment of analgesia.
-
Data Presentation
Table 1: Summary of Preclinical Data on this compound
| Parameter | Species | Dose(s) | Observation | Reference |
| Analgesic Efficacy (Hot-Plate Test) | Mouse | 30 mg/kg p.o. (MED) | Demonstrated direct, naloxone-reversible analgesic effects. | [1] |
| Analgesic Efficacy (Acetic Acid Writhing) | Mouse | 30 mg/kg p.o. (MED) | Demonstrated direct, naloxone-reversible analgesic effects. | [1] |
| Analgesic Efficacy (Stress-Induced) | Rat | 10 mg/kg p.o. (MED) | Demonstrated direct, naloxone-reversible analgesic effects. | [1] |
| Enkephalinamide Potentiation | Rat | 1 mg/kg p.o. (MED) | Potentiated the analgesic effects of D-Ala2-Met5-enkephalinamide. | [1] |
| Side Effect Profile | Rat | Up to 100x the MED for enkephalinamide potentiation | No respiratory or gastrointestinal side effects of any consequence were noted. | [1] |
MED: Minimal Effective Dose p.o.: Per os (by mouth)
Experimental Protocols
Protocol 1: General Acute Toxicity Assessment in Rodents
-
Animals: Use healthy, young adult rodents (e.g., Sprague-Dawley rats or CD-1 mice) of both sexes. Acclimatize animals for at least 5 days before the study.
-
Grouping: Assign animals to a control group (vehicle only) and at least three dose groups of this compound (low, medium, and high). The number of animals per group should be sufficient for statistical analysis (typically n=5-10 per sex per group).
-
Dosing: Administer this compound as a single high dose via the intended clinical route (e.g., oral gavage). Doses should be selected to identify a potential no-observed-adverse-effect level (NOAEL) and to elicit signs of toxicity at the highest dose.
-
Observations:
-
Monitor animals continuously for the first 4 hours post-dosing and then at regular intervals for up to 14 days.
-
Record clinical signs of toxicity, including changes in skin and fur, eyes, respiratory and circulatory patterns, autonomic and central nervous system effects (e.g., tremors, convulsions, sedation), and behavioral changes.
-
Record body weight before dosing and at regular intervals throughout the study.
-
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals. Collect major organs and tissues for histopathological examination, particularly in the control and high-dose groups.
Protocol 2: Cardiovascular Safety Pharmacology Assessment in Conscious Rats
-
Animals and Surgical Implantation: Use telemeterized rats to allow for the continuous monitoring of cardiovascular parameters in conscious, freely moving animals. Surgically implant telemetry transmitters for the measurement of blood pressure, heart rate, and ECG. Allow for a post-operative recovery period of at least one week.
-
Experimental Design: Use a crossover design where each animal receives both vehicle and different doses of this compound, with an adequate washout period between treatments.
-
Data Collection:
-
Record baseline cardiovascular data for a sufficient period before dosing.
-
Administer this compound and record cardiovascular parameters continuously for at least 24 hours post-dose.
-
-
Data Analysis: Analyze the data for changes in systolic and diastolic blood pressure, mean arterial pressure, heart rate, and ECG intervals (e.g., PR, QRS, QT).
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for a preclinical toxicity study.
References
- 1. Pharmacology of SCH 34826, an orally active enkephalinase inhibitor analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Neutral endopeptidase inhibition and the natriuretic peptide system: an evolving strategy in cardiovascular therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of Dual ENKephalinase Inhibition in a preclinical migraine model is mediated by activation of peripheral delta opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of SCH-34826 and Other Key Enkephalinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of SCH-34826, an orally active enkephalinase inhibitor, with other notable inhibitors of this enzyme class: racecadotril (B1680418), omapatrilat (B1677282), and sacubitril. The information is intended for researchers, scientists, and professionals involved in drug development, offering a comparative overview of their biochemical potency, in vivo analgesic efficacy, and mechanisms of action. This document synthesizes available preclinical data to facilitate informed decisions in research and development.
Executive Summary
Enkephalinase inhibitors enhance the effects of endogenous opioid peptides by preventing their degradation, offering a promising therapeutic strategy for pain management and other conditions. This compound is a prodrug that is converted in vivo to its active form, SCH-32615, a potent and selective inhibitor of neprilysin (NEP), also known as neutral endopeptidase or enkephalinase. This guide benchmarks this compound against other NEP inhibitors, including the antidiarrheal agent racecadotril, the dual-acting vasopeptidase inhibitor omapatrilat, and the heart failure medication sacubitril.
Comparative Efficacy and Potency
The following tables summarize the available quantitative data on the in vitro inhibitory potency and in vivo analgesic activity of this compound and its comparators. It is important to note that the data presented are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
In Vitro Inhibitory Potency against Neprilysin (NEP)
| Inhibitor (Active Form) | Target Enzyme(s) | IC50 / Ki (nM) | Source(s) |
| SCH-32615 (from this compound) | Neprilysin (NEP) | Ki: 19.5 ± 0.9 | |
| Thiorphan (from Racecadotril) | Neprilysin (NEP) | IC50: ~20 | |
| Omapatrilat | Neprilysin (NEP) & Angiotensin-Converting Enzyme (ACE) | IC50: 8 (for NEP) | |
| Sacubitrilat (B1680482) (LBQ657) (from Sacubitril) | Neprilysin (NEP) | IC50: ~20 |
Note: Lower IC50/Ki values indicate greater inhibitory potency.
In Vivo Analgesic Activity (Rodent Models)
| Inhibitor | Animal Model | Analgesic Test | Effective Dose | Source(s) |
| This compound | Mouse | Hot-Plate Test | MED = 30 mg/kg, p.o. | |
| This compound | Mouse | Acetic Acid-Induced Writhing | MED = 30 mg/kg, p.o. | |
| Racecadotril | Rat | Hot-Plate Method | Dose-dependent antinociceptive effect | [1] |
| Omapatrilat | - | - | Data not available in a comparable analgesic model | - |
| Sacubitril/Valsartan (B143634) | - | - | Data not available in a comparable analgesic model | - |
MED: Minimal Effective Dose; p.o.: oral administration. Data for omapatrilat and sacubitril/valsartan in primary analgesic models are limited as their development focused on cardiovascular indications.
Mechanism of Action and Signaling Pathways
Enkephalinase inhibitors exert their effects by preventing the breakdown of endogenous peptides. The primary target for the inhibitors discussed here is neprilysin (NEP), a zinc-dependent metalloprotease.
Enkephalinase Inhibition and Endogenous Opioid Signaling
Inhibition of NEP by compounds like SCH-32615, thiorphan, and sacubitrilat leads to an accumulation of enkephalins in the synaptic cleft.[2] These endogenous opioid peptides can then bind to and activate opioid receptors (mu, delta, and kappa), primarily resulting in an analgesic effect.[2] This pathway is central to the pain-relieving properties of these inhibitors.
Dual Inhibition: NEP and ACE
Omapatrilat is a dual inhibitor, targeting both NEP and Angiotensin-Converting Enzyme (ACE).[3] While NEP inhibition increases levels of vasodilating peptides like atrial natriuretic peptide (ANP), ACE inhibition blocks the formation of the vasoconstrictor angiotensin II and prevents the breakdown of bradykinin.[4][5] This dual mechanism leads to a potent antihypertensive effect. Sacubitril is often co-administered with an angiotensin receptor blocker (ARB) like valsartan to achieve a similar dual blockade of the renin-angiotensin-aldosterone system (RAAS) and potentiation of natriuretic peptides.[6]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Neprilysin (Enkephalinase) Inhibition Assay
Objective: To determine the inhibitory potency (IC50 or Ki) of a test compound against neprilysin.
Materials:
-
Purified recombinant human neprilysin
-
Fluorogenic substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Test compound (e.g., SCH-32615, thiorphan)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the test compound in the assay buffer to obtain a range of concentrations.
-
In a 96-well plate, add the assay buffer, the test compound dilutions, and the purified neprilysin enzyme.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 320 nm excitation, 405 nm emission) over time using a fluorometric plate reader.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) are known.
Mouse Hot-Plate Test for Analgesia
Objective: To assess the central analgesic activity of a test compound.
Materials:
-
Hot-plate apparatus with a constant temperature surface (e.g., 55 ± 0.5°C)
-
Male Swiss-Webster mice (20-25 g)
-
Test compound (e.g., this compound)
-
Vehicle control (e.g., saline, carboxymethylcellulose)
-
Positive control (e.g., morphine)
-
Timer
Procedure:
-
Acclimatize the mice to the experimental room for at least one hour before testing.
-
Determine the baseline latency to a nociceptive response for each mouse by placing it on the hot plate and starting the timer. The response is typically defined as licking of the hind paws or jumping. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Administer the test compound, vehicle, or positive control to the mice via the desired route (e.g., oral gavage).
-
At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the latency to the nociceptive response.
-
The analgesic effect is indicated by a significant increase in the latency time compared to the baseline and the vehicle-treated group.
-
The Minimal Effective Dose (MED) is the lowest dose of the compound that produces a statistically significant analgesic effect.
Acetic Acid-Induced Writhing Test in Mice
Objective: To evaluate the peripheral analgesic activity of a test compound.
Materials:
-
Male Swiss-Webster mice (20-25 g)
-
0.6% acetic acid solution
-
Test compound (e.g., this compound)
-
Vehicle control
-
Positive control (e.g., aspirin)
-
Observation chambers
-
Timer
Procedure:
-
Acclimatize the mice to the experimental room.
-
Administer the test compound, vehicle, or positive control to the mice.
-
After a set pre-treatment time (e.g., 30 minutes for oral administration), inject the 0.6% acetic acid solution intraperitoneally (i.p.) into each mouse.
-
Immediately place each mouse into an individual observation chamber and start a timer.
-
Count the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.[7][8]
-
The analgesic effect is quantified as the percentage of inhibition of writhing compared to the vehicle-treated control group.
-
The Minimal Effective Dose (MED) is the lowest dose that produces a significant reduction in the number of writhes.
Conclusion
This compound, through its active metabolite SCH-32615, is a potent and selective inhibitor of neprilysin with demonstrated analgesic properties in preclinical models. Its in vitro potency is comparable to that of the active metabolites of racecadotril and sacubitril, and slightly less than that of omapatrilat. While direct comparative in vivo analgesic data is limited, the available evidence suggests that this compound is an effective orally active analgesic. Unlike omapatrilat, this compound is a selective NEP inhibitor and does not affect ACE, which may offer a different side-effect profile. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of these enkephalinase inhibitors. The experimental protocols and pathway diagrams provided in this guide are intended to support such future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In vitro and in vivo inhibition of the 2 active sites of ACE by omapatrilat, a vasopeptidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 6. Sacubitril-Valsartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. ajpp.in [ajpp.in]
Cross-Study Comparison of SCH-34826 Effects on Blood Pressure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental data on the effects of SCH-34826, a neutral endopeptidase (NEP) inhibitor, on blood pressure. The data is compiled from various preclinical and clinical studies and is presented alongside findings for other NEP inhibitors and angiotensin-converting enzyme (ACE) inhibitors to offer a broader context for its pharmacological profile. It is important to note that the data presented is from separate studies that may have had different experimental conditions.
Mechanism of Action: Neutral Endopeptidase Inhibition
This compound exerts its effects by inhibiting neutral endopeptidase (NEP), also known as neprilysin. NEP is a key enzyme responsible for the degradation of several endogenous vasoactive peptides, most notably atrial natriuretic peptide (ANP). By inhibiting NEP, this compound increases the circulating levels of ANP. ANP promotes vasodilation, natriuresis (sodium excretion), and diuresis (urine production), all of which contribute to a reduction in blood pressure.
A Comparative Guide to the Potency of Neutral Endopeptidase Inhibitors: Is SCH-34826 Superior?
For Researchers, Scientists, and Drug Development Professionals
Neutral endopeptidase (NEP), also known as neprilysin, is a key zinc-dependent metalloprotease involved in the degradation of several vasoactive peptides, including natriuretic peptides, bradykinin, and enkephalins. Inhibition of NEP has emerged as a promising therapeutic strategy for various cardiovascular diseases, including heart failure and hypertension. A range of NEP inhibitors have been developed, each with distinct pharmacological profiles. This guide provides an objective comparison of the potency of SCH-34826 with other notable NEP inhibitors, supported by available experimental data.
Executive Summary
This compound is a prodrug that is converted in vivo to its active metabolite, SCH-32615.[1] This active form has demonstrated potent inhibition of neutral endopeptidase. When compared to other prominent NEP inhibitors such as candoxatril, sacubitril, and omapatrilat (B1677282), SCH-32615 exhibits a high degree of potency. However, a definitive declaration of its superiority is challenging due to the lack of head-to-head comparative studies under identical experimental conditions. The available data, collated from various sources, suggests that omapatrilat and the active metabolite of sacubitril, LBQ657, may exhibit greater potency in some assays. This guide presents the available quantitative data, detailed experimental methodologies, and relevant pathway diagrams to facilitate an informed assessment.
Quantitative Comparison of NEP Inhibitor Potency
The following table summarizes the in vitro potency of the active metabolites of several NEP inhibitors. It is crucial to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Inhibitor (Active Form) | Prodrug | Potency (Ki/IC50) | Target Enzyme Source (if specified) | Reference(s) |
| SCH-32615 | This compound | Ki: 19.5 ± 0.9 nM | Isolated enkephalinase | [1] |
| Candoxatrilat | Candoxatril | IC50: 2.3 nM | Rat Kidney NEP | [2] |
| IC50: 40 nM | Not specified | [3] | ||
| LBQ657 | Sacubitril | IC50: 5 nM | Human NEP | [4] |
| IC50: 20 nM | Purified enzyme | |||
| Omapatrilat | - | IC50: 8 nM | NEP | [5] |
| Ki: 8.9 nM | NEP |
Disclaimer: The potency values presented in this table are derived from multiple sources and were likely determined using varied experimental protocols, substrates, and enzyme preparations. Therefore, this data should be interpreted with caution and is intended for informational purposes rather than as a direct, definitive comparison of potency.
Experimental Protocols
A standardized and detailed experimental protocol is essential for the accurate determination and comparison of NEP inhibitor potency. The following is a representative methodology for an in vitro neutral endopeptidase inhibition assay, based on commonly employed techniques and commercially available kits.
In Vitro Neutral Endopeptidase (NEP) Inhibition Assay
1. Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of a test compound against purified NEP.
2. Materials:
- Purified recombinant human NEP
- NEP Assay Buffer (e.g., 50 mM Tris, pH 7.5)
- NEP substrate: A fluorogenic peptide substrate (e.g., a specific o-aminobenzoic acid (Abz)-based peptide) that is cleaved by NEP to release a fluorescent signal.[6]
- Test compounds (e.g., SCH-32615, candoxatrilat, LBQ657, omapatrilat) dissolved in a suitable solvent (e.g., DMSO).
- A known potent NEP inhibitor as a positive control (e.g., phosphoramidon).
- 96-well black microplates, suitable for fluorescence measurements.
- A fluorescence microplate reader capable of excitation at ~330 nm and emission at ~430 nm.[6]
3. Procedure:
- Enzyme Preparation: Reconstitute the lyophilized purified human NEP in NEP Assay Buffer to a final concentration that yields a linear reaction rate over the desired assay time.
- Inhibitor Preparation: Prepare a serial dilution of the test compounds and the positive control in NEP Assay Buffer. The final concentration of the solvent (e.g., DMSO) in the assay should be kept constant and at a low level (e.g., <1%) to avoid affecting enzyme activity.
- Assay Reaction:
- To each well of the 96-well plate, add the following in order:
- NEP Assay Buffer
- Test compound or positive control at various concentrations (or buffer for the no-inhibitor control).
- Purified NEP enzyme solution.
- Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding the fluorogenic NEP substrate to each well.
- Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader set to the appropriate excitation and emission wavelengths.[6] Record data at regular intervals (e.g., every minute) for a specified period (e.g., 30-60 minutes).
4. Data Analysis:
- Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
- Plot the reaction velocity against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
- If the inhibition mechanism is competitive, the inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known.
Visualizing Key Pathways and Processes
To better understand the context of NEP inhibition, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: Signaling pathway of NEP and its inhibition.
Caption: Workflow for an in vitro NEP inhibition assay.
Conclusion
References
- 1. Pharmacology of SCH 34826, an orally active enkephalinase inhibitor analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. Sacubitril | Neprilysin | TargetMol [targetmol.com]
- 5. Molecular Basis for Omapatrilat and Sampatrilat Binding to Neprilysin—Implications for Dual Inhibitor Design with Angiotensin-Converting Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative In Vitro Analysis of the Neutral Endopeptidase Inhibitor SCH-32615 and its Prodrug SCH-34826
A comprehensive in vitro comparison reveals SCH-34826 as a prodrug that is essentially inactive, while its active form, SCH-32615, potently and selectively inhibits neutral endopeptidase (NEP). This guide provides a detailed analysis of the in vitro activities of both compounds, supported by quantitative data and experimental methodologies, for researchers and professionals in drug development.
This compound was designed as an orally active prodrug that undergoes in vivo de-esterification to its active metabolite, SCH-32615.[1] This targeted delivery mechanism is crucial for its therapeutic efficacy as an analgesic and for other potential applications. The in vitro data presented below unequivocally demonstrates the significant difference in the inhibitory activity of the two compounds against their target enzyme.
Quantitative Comparison of In Vitro Activity
The following table summarizes the key in vitro performance metrics for this compound and SCH-32615.
| Compound | Target Enzyme | Substrate | Inhibition Constant (Ki) | Other Peptidases Inhibited (at 10 µM) |
| This compound | Neutral Endopeptidase (Enkephalinase) | Met5-enkephalin | > 10,000 nM (estimated) | Not reported |
| SCH-32615 | Neutral Endopeptidase (Enkephalinase) | Met5-enkephalin | 19.5 ± 0.9 nM[1] | None (Aminopeptidase, Diaminopeptidase III, Angiotensin-Converting Enzyme)[1] |
Table 1: In vitro inhibitory activity of this compound and SCH-32615 against neutral endopeptidase and other peptidases.
As the data illustrates, SCH-32615 is a potent inhibitor of neutral endopeptidase with a Ki value in the low nanomolar range. In stark contrast, its prodrug, this compound, is largely inactive in vitro. This significant difference in potency underscores the successful design of this compound as a prodrug, which requires metabolic activation to exert its pharmacological effect.
Mechanism of Action and Activation
The conversion of the inactive prodrug this compound to the active inhibitor SCH-32615 is a critical step for its biological activity. This process, which occurs in vivo, involves the enzymatic hydrolysis of the ester bond in this compound.
Experimental Protocols
Determination of Neutral Endopeptidase (NEP) Inhibition (Ki)
The inhibitory activity of SCH-32615 on neutral endopeptidase was determined using an in vitro enzymatic assay that measures the degradation of a specific substrate, Met5-enkephalin.[1]
1. Enzyme and Substrate Preparation:
-
Enzyme Source: Isolated enkephalinase (neutral endopeptidase) from a suitable biological source (e.g., tissue homogenates rich in the enzyme).
-
Substrate: Methionine-enkephalin (Met5-enkephalin). A radiolabeled version of the substrate is often used for ease of detection and quantification of the degradation products.
2. Assay Procedure:
-
A reaction mixture is prepared containing the isolated enkephalinase and Met5-enkephalin in a suitable buffer system at a physiological pH.
-
Varying concentrations of the inhibitor (SCH-32615) are added to the reaction mixtures.
-
The reactions are incubated at a controlled temperature (typically 37°C) for a specific period to allow for enzymatic degradation of the substrate.
-
The reaction is terminated, often by the addition of an acid or a specific inhibitor.
3. Quantification of Substrate Degradation:
-
The amount of undegraded Met5-enkephalin or the amount of its degradation products is quantified. High-Performance Liquid Chromatography (HPLC) is a common method for separating the substrate from its metabolites, allowing for accurate quantification.
-
When a radiolabeled substrate is used, the radioactivity of the separated substrate and product fractions is measured.
4. Data Analysis:
-
The rate of substrate degradation at different inhibitor concentrations is determined.
-
The data is then used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
The Inhibition Constant (Ki) is subsequently calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
Conclusion
The in vitro data strongly supports the classification of this compound as a prodrug and SCH-32615 as its highly potent and selective active form. SCH-32615 effectively inhibits neutral endopeptidase, the enzyme responsible for the degradation of enkephalins, with high affinity. This targeted inhibition is the basis for the analgesic and other pharmacological effects observed with the administration of the parent prodrug, this compound. Researchers and drug development professionals can utilize this comparative data to understand the structure-activity relationship and the importance of prodrug design in achieving desired pharmacokinetic and pharmacodynamic profiles.
References
Replicating the Therapeutic Promise of SCH-34826: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the published findings on SCH-34826, a potent enkephalinase inhibitor, and compares its therapeutic potential with relevant alternatives. Detailed experimental protocols are provided to facilitate the replication of key studies, alongside a quantitative comparison of performance data and visualizations of the underlying biological pathways.
This compound is a prodrug that is orally active and is converted in the body to its active form, SCH-32615. This active metabolite inhibits the enzyme neutral endopeptidase (NEP), also known as enkephalinase.[1] NEP is responsible for the breakdown of several endogenous peptides, including enkephalins, which are natural pain relievers, and atrial natriuretic peptide (ANP), which plays a key role in cardiovascular regulation. By inhibiting NEP, this compound increases the levels of these beneficial peptides, leading to its therapeutic effects in analgesia and cardiovascular conditions.
Comparative Performance Data
The following tables summarize the key quantitative findings for this compound and its therapeutic alternatives.
Analgesic Potential
The primary therapeutic application initially explored for this compound was analgesia, driven by its ability to potentiate endogenous enkephalins. Its efficacy has been demonstrated in various preclinical models of pain.
| Compound | Target | In Vitro Potency (Ki) | In Vivo Efficacy (Animal Model) | Route of Administration |
| This compound (as SCH-32615) | Enkephalinase (NEP) | 19.5 ± 0.9 nM | Mouse Hot-Plate Test: MED = 30 mg/kgMouse Writhing Test: MED = 30 mg/kgRat Stress-Induced Analgesia: MED = 10 mg/kg | Oral (p.o.) |
| Racecadotril (Acetorphan) | Enkephalinase (NEP) | Not specified in reviewed abstracts | Human Acute Diarrhea: 100 mg t.i.d. showed significant decrease in stool weight | Oral (p.o.) |
| STR-324 | Dual Enkephalinase (NEP & AP-N) | Not specified in reviewed abstracts | Human Post-Operative Pain: 35% of patients had a successful analgesic response | Intravenous (i.v.) |
| PL37 | Dual Enkephalinase (NEP & AP-N) | Not specified in reviewed abstracts | Rat Migraine Model: Effective in inhibiting acute cephalic mechanical hypersensitivity | Oral (p.o.) & Intravenous (i.v.) |
MED: Minimal Effective Dose; t.i.d.: three times a day; NEP: Neutral Endopeptidase; AP-N: Aminopeptidase (B13392206) N.
Cardiovascular and Renal Potential
This compound's inhibition of NEP also leads to increased levels of ANP, a peptide with vasodilatory, diuretic, and natriuretic properties. This has led to investigations into its potential for treating cardiovascular diseases. The most prominent alternative in this area is the combination of a neprilysin inhibitor with an angiotensin receptor blocker (ARB).
| Compound/Combination | Target | Key Findings (Clinical/Preclinical) | Therapeutic Area |
| This compound | Neprilysin (NEP) | Reduced left ventricular hypertrophy and fibrosis in spontaneously hypertensive rats.Reduced pulmonary vascular remodeling and right ventricle hypertrophy in a rat model of hypoxic pulmonary hypertension.Prevented NaCl-sensitive hypertension in rats. | Hypertension, Left Ventricular Hypertrophy, Pulmonary Hypertension |
| Sacubitril/Valsartan (Entresto®) | Neprilysin (NEP) & Angiotensin II Receptor | PARADIGM-HF Trial: 20% relative risk reduction in cardiovascular death or heart failure hospitalization compared to enalapril (B1671234) in patients with HFrEF. | Heart Failure with reduced Ejection Fraction (HFrEF) |
Experimental Protocols
To facilitate the replication of the key findings for this compound, detailed methodologies for the principal preclinical experiments are outlined below.
In Vitro Enkephalinase Inhibition Assay
-
Objective: To determine the in vitro potency (Ki) of the active metabolite, SCH-32615, in inhibiting the degradation of Met5-enkephalin.
-
Enzyme Source: Isolated enkephalinase (neutral endopeptidase).
-
Substrate: Met5-enkephalin.
-
Inhibitor: SCH-32615.
-
Method: The assay measures the rate of degradation of Met5-enkephalin by the isolated enkephalinase in the presence and absence of varying concentrations of SCH-32615. The Ki value is then calculated from the inhibition data. The specificity of inhibition is confirmed by testing against other peptidases like aminopeptidase and angiotensin-converting enzyme.[1]
Murine Analgesia Models
1. Mouse Low-Temperature Hot-Plate Test:
-
Objective: To assess the central analgesic effects of this compound.
-
Apparatus: A hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animals: Male mice.
-
Procedure:
-
Administer this compound orally at various doses.
-
At a predetermined time after administration, place the mouse on the hot plate.
-
Record the latency to a nociceptive response (e.g., licking a hind paw or jumping).
-
A cut-off time is established to prevent tissue damage.
-
An increase in the latency period compared to a vehicle-treated control group indicates an analgesic effect. The minimal effective dose (MED) is the lowest dose that produces a statistically significant effect.[1]
-
2. Mouse Acetic Acid-Induced Writhing Test:
-
Objective: To evaluate the peripheral analgesic activity of this compound.
-
Inducing Agent: Intraperitoneal (i.p.) injection of a dilute solution of acetic acid (e.g., 0.6% in saline).[2]
-
Animals: Male mice.
-
Procedure:
-
Administer this compound orally at various doses.
-
After a set pre-treatment time, inject the acetic acid solution i.p.
-
Immediately place the mouse in an observation chamber.
-
Count the number of writhes (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 15-20 minutes).[2][3]
-
A reduction in the number of writhes compared to a vehicle-treated control group indicates analgesia. The MED is the lowest dose that produces a significant reduction.[1]
-
Rat Models for Cardiovascular and Pulmonary Conditions
1. Spontaneously Hypertensive Rat (SHR) Model of Left Ventricular Hypertrophy:
-
Objective: To determine the effect of this compound on the development of left ventricular hypertrophy.
-
Animal Model: Spontaneously Hypertensive Rats (SHR), a genetic model of hypertension.[4]
-
Procedure:
-
Treat adult SHRs with this compound or vehicle orally for an extended period (e.g., 1 month).
-
Monitor systolic blood pressure and heart rate throughout the study.
-
At the end of the treatment period, sacrifice the animals and excise the hearts.
-
Measure cardiac mass and assess the degree of fibrosis in the left ventricle using histological techniques (e.g., Masson's trichrome staining).
-
A reduction in cardiac mass and fibrosis in the treated group compared to the vehicle group indicates a therapeutic effect.
-
2. Hypoxia-Induced Pulmonary Vascular Remodeling Rat Model:
-
Objective: To assess the impact of this compound on the development of pulmonary hypertension and vascular remodeling.
-
Induction of Hypoxia: House rats in a hypoxic environment (e.g., 10% oxygen) for a specified duration (e.g., 2 weeks).[5][6]
-
Procedure:
-
Administer this compound or vehicle (e.g., subcutaneously) to rats during the period of hypoxic exposure.
-
At the end of the study, measure right ventricular hypertrophy (by weighing the right ventricle free wall relative to the left ventricle and septum).
-
Perform histological analysis of the pulmonary arteries to assess vascular remodeling (e.g., medial wall thickness).
-
A reduction in right ventricular hypertrophy and pulmonary vascular remodeling in the treated group compared to the vehicle group suggests a therapeutic benefit.
-
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways and experimental workflows related to the therapeutic potential of this compound.
References
- 1. Pharmacology of SCH 34826, an orally active enkephalinase inhibitor analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. saspublishers.com [saspublishers.com]
- 4. The spontaneously hypertensive rat as a model of the transition from compensated left ventricular hypertrophy to failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Sugen/Hypoxia Rat Model for Pulmonary Hypertension and Right Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of hypoxia-induced pulmonary hypertension rat models caused by different hypoxia protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
